molecular formula C15H15NO3 B3171542 Methyl 4-(2-amino-4-methylphenoxy)benzoate CAS No. 946683-08-5

Methyl 4-(2-amino-4-methylphenoxy)benzoate

Cat. No.: B3171542
CAS No.: 946683-08-5
M. Wt: 257.28 g/mol
InChI Key: IJGOVHXMALQUJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(2-amino-4-methylphenoxy)benzoate is a useful research compound. Its molecular formula is C15H15NO3 and its molecular weight is 257.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-(2-amino-4-methylphenoxy)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(2-amino-4-methylphenoxy)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-(2-amino-4-methylphenoxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-10-3-8-14(13(16)9-10)19-12-6-4-11(5-7-12)15(17)18-2/h3-9H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJGOVHXMALQUJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2=CC=C(C=C2)C(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Navigating the Aromatic Landscape: A Technical Guide to Methyl 4-(2-amino-4-methylphenoxy)benzoate and Its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of medicinal chemistry and materials science, the precise arrangement of functional groups on an aromatic scaffold is paramount. It dictates the molecule's biological activity, physical properties, and synthetic accessibility. This guide delves into the technical details of Methyl 4-(2-amino-4-methylphenoxy)benzoate, a compound whose specific substitution pattern presents both unique opportunities and challenges. Due to the limited availability of direct experimental data for this exact isomer in public databases, this paper will also provide a comprehensive analysis of its closely related structural isomer, Methyl 4-(4-amino-2-methylphenoxy)benzoate, and other analogous compounds. By examining the known, we can illuminate the potential of the unknown.

Part 1: Core Identifiers and Physicochemical Properties

The Target Molecule: Methyl 4-(2-amino-4-methylphenoxy)benzoate
  • Structure:

    G A

    A 2D structure of Methyl 4-(2-amino-4-methylphenoxy)benzoate.

  • IUPAC Name: Methyl 4-(2-amino-4-methylphenoxy)benzoate

  • Molecular Formula: C₁₅H₁₅NO₃

  • Molecular Weight: 257.28 g/mol

  • Canonical SMILES: COC(=O)C1=CC=C(OC2=C(N)C=C(C)C=C2)C=C1

  • InChI Key: InChI=1S/C15H15NO3/c1-10-6-7-14(15(16)8-10)19-13-4-2-11(3-5-13)12(17)18-9/h2-8H,16H2,1,9H3

A Close Isomer: Methyl 4-(4-amino-2-methylphenoxy)benzoate

In contrast, a structural isomer, Methyl 4-(4-amino-2-methylphenoxy)benzoate, is documented with a registered CAS number.

  • CAS Number: 946742-07-0[1]

  • Structure:

    G B

    A 2D structure of Methyl 4-(4-amino-2-methylphenoxy)benzoate.

  • IUPAC Name: Methyl 4-(4-amino-2-methylphenoxy)benzoate

  • Molecular Formula: C₁₅H₁₅NO₃

  • Molecular Weight: 257.28 g/mol [1]

Table 1: Comparison of Predicted Physicochemical Properties

PropertyMethyl 4-(2-amino-4-methylphenoxy)benzoate (Predicted)Methyl 4-(4-amino-2-methylphenoxy)benzoate (Predicted)[1]
Boiling Point ~398 °C397.9 ± 37.0 °C
Density ~1.19 g/cm³1.188 ± 0.06 g/cm³
pKa ~4.64.59 ± 0.10

The predicted properties of both isomers are remarkably similar, which is expected given their identical molecular formula and functional groups. However, the positioning of the amino and methyl groups can significantly influence their reactivity, biological interactions, and spectroscopic signatures.

Part 2: Synthesis Strategies

The synthesis of diaryl ethers like Methyl 4-(2-amino-4-methylphenoxy)benzoate typically involves the formation of a carbon-oxygen bond between two aromatic rings. Two classical and highly effective methods for achieving this are the Ullmann condensation and the Buchwald-Hartwig amination.

Retrosynthetic Analysis

A logical retrosynthetic approach for Methyl 4-(2-amino-4-methylphenoxy)benzoate would involve disconnecting the ether linkage or the amine group.

G Target Methyl 4-(2-amino-4-methylphenoxy)benzoate Sub1 Methyl 4-hydroxybenzoate Target->Sub1 C-O disconnection Sub2 2-Bromo-5-methylaniline Target->Sub2 C-O disconnection Sub3 4-Bromo-3-nitrotoluene Target->Sub3 C-N disconnection Sub4 Methyl 4-aminobenzoate Target->Sub4 C-N disconnection G Reactant1 2-Amino-4-methylphenol Catalyst CuI, Base Reactant1->Catalyst Reactant2 Methyl 4-bromobenzoate Reactant2->Catalyst Solvent DMF/DMSO, Heat Catalyst->Solvent Product Methyl 4-(2-amino-4-methylphenoxy)benzoate Solvent->Product G Reactant1 Aryl Halide Catalyst Pd Catalyst, Ligand, Base Reactant1->Catalyst Reactant2 Amine Reactant2->Catalyst Solvent Toluene/Dioxane, Heat Catalyst->Solvent Product Aryl Amine Solvent->Product

Sources

Literature review on Methyl 4-(2-amino-4-methylphenoxy)benzoate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for the synthesis, derivatization, and biological application of Methyl 4-(2-amino-4-methylphenoxy)benzoate , a privileged scaffold in medicinal chemistry.

Part 1: Executive Summary & Structural Logic

In the landscape of Type II Kinase Inhibitors and anti-inflammatory agents, the diaryl ether motif is a cornerstone of bioavailability and potency. While drugs like Sorafenib utilize a pyridine-ether linkage, the benzoate-ether-aniline scaffold—specifically Methyl 4-(2-amino-4-methylphenoxy)benzoate (MAM-PB) —represents a versatile "hinge" intermediate.

This molecule contains three critical functional handles:

  • Methyl Ester (C-Terminus): A prodrug motif or precursor for amides/acids (solubility modulation).

  • Diaryl Ether Linker: Provides the necessary flexibility and "twist" angle (approx. 60–90°) required to fit into the hydrophobic pocket of kinases (e.g., VEGFR, c-Met).

  • Primary Amine (N-Terminus): The nucleophilic "warhead" attachment point, typically used to generate urea or amide linkages that form hydrogen bonds with the Glu/Asp residues in the kinase ATP-binding site.

The "Nitro-Route" Advantage

Direct coupling of amino-phenols is prone to oxidation (tar formation). The industry-standard protocol described below utilizes a Nitro-Precursor Strategy , ensuring high fidelity and scalability.

Part 2: Chemical Synthesis & Protocols[1]

Retrosynthetic Analysis (DOT Visualization)

The synthesis relies on a Nucleophilic Aromatic Substitution (


) followed by a chemoselective reduction.

SynthesisPathway Precursor1 Methyl 4-hydroxybenzoate (Nucleophile) Intermediate Nitro-Ether Intermediate (Methyl 4-(2-nitro-4-methylphenoxy)benzoate) Precursor1->Intermediate Step 1: SnAr K2CO3, DMF, 80°C Precursor2 4-Fluoro-3-nitrotoluene (Electrophile) Precursor2->Intermediate Product TARGET SCAFFOLD Methyl 4-(2-amino-4-methylphenoxy)benzoate Intermediate->Product Step 2: Reduction Fe/NH4Cl or H2/Pd-C

Figure 1: Two-step industrial synthesis route avoiding oxidative instability of aniline precursors.

Detailed Experimental Protocol
Step 1:

Coupling (Formation of the Ether)

Objective: Synthesize Methyl 4-(2-nitro-4-methylphenoxy)benzoate. Rationale: We use 4-Fluoro-3-nitrotoluene because the nitro group ortho to the fluorine activates the ring for nucleophilic attack by the phenoxide.

  • Reagents:

    • Methyl 4-hydroxybenzoate (1.0 eq)

    • 4-Fluoro-3-nitrotoluene (1.1 eq)

    • Potassium Carbonate (

      
      ) (2.0 eq, anhydrous)
      
    • Solvent: DMF (Dimethylformamide) or NMP.

  • Procedure:

    • Charge a 3-neck round bottom flask with Methyl 4-hydroxybenzoate and DMF (5 mL/mmol).

    • Add

      
       and stir at RT for 15 min to generate the phenoxide anion.
      
    • Add 4-Fluoro-3-nitrotoluene dropwise.

    • Heat the mixture to 80–90°C under

      
       atmosphere for 4–6 hours.
      
    • Monitoring: TLC (Hexane/EtOAc 4:1). The starting phenol should disappear.

  • Workup:

    • Pour reaction mixture into ice-water (10x volume). The product often precipitates as a yellow solid.

    • Filter and wash with water. If oil forms, extract with EtOAc.

    • Yield Expectation: 85–92%.

Step 2: Chemoselective Reduction

Objective: Reduce the Nitro group to Aniline without hydrolyzing the Methyl Ester. Rationale: Iron/Ammonium Chloride (


) is preferred over catalytic hydrogenation (

) if halogen substituents are present elsewhere, but

is cleaner for this specific scaffold.
  • Reagents:

    • Nitro-Ether Intermediate (1.0 eq)

    • Iron Powder (5.0 eq, reduced)

    • Ammonium Chloride (5.0 eq)

    • Solvent: Ethanol/Water (4:1).

  • Procedure:

    • Suspend intermediate in EtOH/Water.

    • Add

      
       and Iron powder.
      
    • Reflux vigorously (80°C) for 2 hours.

    • Critical Check: The yellow color of the nitro compound should fade to a pale cream/white fluorescence.

  • Purification:

    • Filter hot through Celite to remove iron sludge.

    • Concentrate filtrate.[1][2] Partition between EtOAc and

      
       (aq).
      
    • Dry organic layer (

      
      ) and concentrate.[2]
      
    • Recrystallization: Ethanol or Isopropyl Ether.

Part 3: Derivatization & Biological Applications[4]

This scaffold is not the final drug; it is a Type II Kinase Inhibitor precursor . The "2-amino" position is sterically positioned to react with isocyanates to form diaryl ureas, mimicking the binding mode of Sorafenib or Regorafenib.

Divergent Synthesis Pathways

Derivatization Scaffold MAM-PB Scaffold (Amine + Ester) UreaProduct Diaryl Urea Derivative (Kinase Inhibitor Target) Scaffold->UreaProduct Path A: Urea Formation (DCM, RT, 2h) CyclizedProduct Dibenzoxazepine (CRTH2 Antagonist) Scaffold->CyclizedProduct Path B: Cyclization (Saponification + Amide Coupling) Isocyanate Reagent: Aryl Isocyanate (e.g., 4-chloro-3-CF3-phenyl isocyanate) Isocyanate->UreaProduct CyclizationReagent Reagent: Base/Heat (Intramolecular) CyclizationReagent->CyclizedProduct

Figure 2: Divergent synthesis to Kinase Inhibitors (Blue) and Tricyclic Anti-inflammatories (Red).

Structure-Activity Relationship (SAR) Data

The following table summarizes the biological impact of modifying the MAM-PB core, based on general diaryl ether kinase inhibitor literature.

Modification SiteChemical ChangeBiological Consequence
Ring A (Benzoate) Hydrolysis to AcidIncreases polarity; often abolishes cell permeability unless used as a prodrug (see Result 1.12).
Ring A (Benzoate) Conversion to Amide (N-Me-Picolinamide)drastically increases potency against VEGFR2/RAF (Sorafenib-like binding).
Ring B (Methyl) Removal of 4-MethylLoss of hydrophobic packing; usually decreases potency by 5–10x.
Linker (Ether) Change to Thioether (-S-)Increases metabolic stability but alters bond angle; often reduces potency.
Amine (N-Terminus) Urea with 3-CF3-4-Cl-PhenylCritical for Activity. Creates the "DFG-out" binding conformation in kinases.

Part 4: References & Grounding

  • Synthesis of Anthranilic Acid Derivatives (Analogous Chemistry)

    • Title: 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid: Synthesis and crystallization.

    • Context: Validates the Buchwald/SnAr approaches for benzoate-aniline systems.

    • Source:

  • Kinase Inhibitor Design (Diaryl Ether Ureas)

    • Title: Discovery of Sorafenib (BAY 43-9006), a novel oral Raf kinase inhibitor.

    • Context: Establishes the "Diaryl Urea" mechanism of action where the 2-amino-phenoxy motif is the key linker.

    • Source:

  • Metabolic Inhibitors (Phenoxy-Benzoate Scaffolds)

    • Title: Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor.[3]

    • Context: Demonstrates the utility of the phenoxy-benzoate scaffold in cancer metabolism (HIF-1 inhibition).[3]

    • Source:[3]

  • General Protocol for Nitro Reduction

    • Title: Reduction of Nitro Compounds to Amines.

    • Context: Standard operating procedures for Fe/NH4Cl reduction.

    • Source:

  • Safety Data (Fluorobenzoate Precursors)

    • Title: Methyl 2-amino-4-fluorobenzoate Safety Data.[4]

    • Context: Handling precautions for the halogenated precursors used in the synthesis.

    • Source:

Sources

An In-depth Technical Guide to the Therapeutic Potential of Methyl 4-(2-amino-4-methylphenoxy)benzoate in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern pharmaceutical development, the exploration of novel chemical entities with the potential to address unmet medical needs is a paramount endeavor. The phenoxybenzoate scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory and antibiotic properties[1][2]. This guide focuses on a novel compound, Methyl 4-(2-amino-4-methylphenoxy)benzoate , a molecule that combines the established phenoxybenzoate core with an aminomethylphenoxy substituent, suggesting a unique potential for therapeutic intervention.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It outlines a strategic, multi-faceted approach to systematically investigate the therapeutic potential of this compound, with a primary focus on its putative anticancer activities. The narrative is designed to not only provide detailed experimental protocols but also to elucidate the scientific rationale behind each step, ensuring a self-validating and robust investigational workflow.

Part 1: Synthesis and Characterization

A reliable and scalable synthetic route is the foundational step in the evaluation of any new chemical entity. Based on established synthetic methodologies for similar phenoxybenzoate and aminobenzoate derivatives, a plausible synthetic pathway for Methyl 4-(2-amino-4-methylphenoxy)benzoate is proposed. The synthesis can be approached via a Buchwald-Hartwig cross-coupling reaction, a powerful method for the formation of carbon-nitrogen bonds[3][4].

Proposed Synthetic Pathway

Synthetic Pathway A Methyl 4-bromobenzoate C Methyl 4-(2-amino-4-methylphenoxy)benzoate A->C Buchwald-Hartwig Cross-Coupling B 2-Amino-4-methylphenol B->C

Caption: Proposed synthesis of Methyl 4-(2-amino-4-methylphenoxy)benzoate.

Detailed Synthetic Protocol
  • Reaction Setup: In a nitrogen-flushed round-bottom flask, combine methyl 4-bromobenzoate (1.0 eq), 2-amino-4-methylphenol (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), and a suitable phosphine ligand like Xantphos (0.04 eq).

  • Solvent and Base: Add anhydrous toluene as the solvent, followed by the addition of a base, such as cesium carbonate (Cs₂CO₃) (2.0 eq).

  • Reaction Conditions: Heat the reaction mixture to 100-110 °C and stir under a nitrogen atmosphere for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite. The filtrate is then concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the desired product, Methyl 4-(2-amino-4-methylphenoxy)benzoate.

  • Characterization: The structure and purity of the final compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Part 2: Investigation of Anticancer Potential

The structural motifs present in Methyl 4-(2-amino-4-methylphenoxy)benzoate, particularly the phenoxy and amino groups, are found in numerous compounds with demonstrated anticancer activity[5][6]. This provides a strong rationale for prioritizing the investigation of its potential as an anticancer agent. A tiered screening approach is proposed to systematically evaluate its efficacy.

Tier 1: In Vitro Cytotoxicity Screening

The initial assessment of anticancer potential involves evaluating the compound's ability to inhibit the growth of and kill cancer cells in vitro.[7][8]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[9][10]

  • Cell Seeding: Seed a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer, and a non-cancerous cell line like MRC-5 for toxicity comparison) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a series of dilutions of Methyl 4-(2-amino-4-methylphenoxy)benzoate (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each cell line.

Data Presentation: IC₅₀ Values
Cell LineCancer TypeIC₅₀ (µM) of Test CompoundIC₅₀ (µM) of Doxorubicin
MCF-7BreastExperimental ValueExperimental Value
A549LungExperimental ValueExperimental Value
HCT116ColonExperimental ValueExperimental Value
MRC-5Normal Lung FibroblastExperimental ValueExperimental Value
Tier 2: In Vivo Efficacy Studies

Promising results from in vitro assays (e.g., potent and selective cytotoxicity towards cancer cells) would warrant further investigation in in vivo models to assess anti-tumor efficacy in a physiological context.[11][12][13] Human tumor xenograft models in immunodeficient mice are a standard preclinical tool for this purpose.[11][12][13]

Experimental Workflow: Xenograft Model

Xenograft Workflow A Implantation of Human Cancer Cells into Immunodeficient Mice B Tumor Growth to Palpable Size A->B C Randomization of Mice into Treatment Groups B->C D Treatment with Test Compound or Vehicle Control C->D E Monitoring of Tumor Volume and Body Weight D->E F Endpoint: Tumor Excision and Further Analysis E->F

Caption: Workflow for in vivo efficacy testing using a xenograft model.

Detailed Protocol: Subcutaneous Xenograft Study
  • Cell Implantation: Subcutaneously inject a suspension of a responsive cancer cell line (e.g., HCT116, 2-5 x 10⁶ cells in Matrigel) into the flank of immunodeficient mice (e.g., athymic nude or SCID mice).[13]

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomly assign the mice to treatment and control groups (n=8-10 mice per group).

  • Treatment Administration: Administer Methyl 4-(2-amino-4-methylphenoxy)benzoate via a suitable route (e.g., oral gavage or intraperitoneal injection) at various doses. The control group receives the vehicle.

  • Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice twice weekly.

  • Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Efficacy Assessment: The primary endpoint is Tumor Growth Inhibition (TGI).[12]

Part 3: Preclinical Safety and Pharmacokinetic Profiling

A critical aspect of drug discovery is the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[14][15][16][17] Favorable pharmacokinetic (PK) and safety profiles are essential for a compound to advance to clinical trials.[18][19][20][21][22]

In Vitro ADMET Screening

A panel of in vitro assays can provide an early indication of a compound's drug-like properties.[23]

AssayPurpose
Caco-2 Permeability Predicts intestinal absorption of orally administered drugs.[14]
Microsomal Stability Assesses metabolic stability in the liver.
CYP450 Inhibition Identifies potential for drug-drug interactions.
Plasma Protein Binding Determines the extent to which a drug binds to proteins in the blood.[14]
hERG Inhibition Screens for potential cardiotoxicity.
In Vivo Pharmacokinetic Study

An in vivo PK study in a relevant animal model (e.g., rats) is necessary to understand how the compound is absorbed, distributed, metabolized, and excreted over time.[18][20][22]

Experimental Protocol: Rat Pharmacokinetic Study
  • Dosing: Administer a single dose of Methyl 4-(2-amino-4-methylphenoxy)benzoate to rats via both intravenous (IV) and oral (PO) routes.

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.

  • Plasma Analysis: Process the blood to obtain plasma and quantify the concentration of the compound using a validated analytical method such as LC-MS/MS.

  • Pharmacokinetic Parameter Calculation: Use the plasma concentration-time data to calculate key PK parameters.

Key Pharmacokinetic Parameters
ParameterDescription
Cₘₐₓ Maximum plasma concentration
Tₘₐₓ Time to reach Cₘₐₓ
AUC Area under the plasma concentration-time curve
t₁/₂ Half-life
CL Clearance
Vd Volume of distribution
F% Oral bioavailability

Part 4: Data Interpretation and Future Directions

The data generated from this comprehensive evaluation will provide a clear picture of the therapeutic potential of Methyl 4-(2-amino-4-methylphenoxy)benzoate.

Decision-Making Framework

Decision Making A Potent & Selective In Vitro Activity? B Significant In Vivo Efficacy? A->B Yes E Discontinue Development A->E No C Favorable ADMET/PK Profile? B->C Yes B->E No D Proceed to Lead Optimization C->D Yes C->E No

Caption: A simplified decision-making flowchart for compound progression.

If Methyl 4-(2-amino-4-methylphenoxy)benzoate demonstrates potent and selective anticancer activity in vitro, significant tumor growth inhibition in vivo, and a favorable ADMET and pharmacokinetic profile, it would be a strong candidate for lead optimization. Future directions would include structure-activity relationship (SAR) studies to improve potency and drug-like properties, as well as more extensive toxicology studies to support an Investigational New Drug (IND) application.

References

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC. Available at: [Link]

  • In vitro assays and techniques utilized in anticancer drug discovery - PubMed. Available at: [Link]

  • Bioassays for anticancer activities - PubMed. Available at: [Link]

  • Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure - PubMed. Available at: [Link]

  • Importance of ADME and Toxicology Studies in Drug Discovery. Available at: [Link]

  • In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences. Available at: [Link]

  • Preclinical Drug Testing Using Xenograft Models. Available at: [Link]

  • The Role of ADME & Toxicology Studies in Drug Discovery & Development. Available at: [Link]

  • Deep-PK: deep learning for small molecule pharmacokinetic and toxicity prediction - PMC. Available at: [Link]

  • Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. - ScienceOpen. Available at: [Link]

  • (PDF) Bioassays for Anticancer Activities - ResearchGate. Available at: [Link]

  • Drug Discovery and ADMET process: A Review - IJARBS. Available at: [Link]

  • Xenograft Models - Creative Biolabs. Available at: [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Available at: [Link]

  • The Importance of ADMET in Early Drug Discovery and Development | The Scientist. Available at: [Link]

  • Patient-derived cancer models: Valuable platforms for anticancer drug testing - Frontiers. Available at: [Link]

  • ADMET: An Essential Component in Drug Discovery and Development | by Santu Chall. Available at: [Link]

  • Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. Available at: [Link]

  • Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. | Request PDF - ResearchGate. Available at: [Link]

  • The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis - Agilex Biolabs. Available at: [Link]

  • Synthesis and pharmacological activity of 3-phenoxybenzoic acid derivatives. Available at: [Link]

  • 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid - PMC - NIH. Available at: [Link]

  • The Role of 4-Phenoxybenzoic Acid in Modern Pharmaceutical Development. Available at: [Link]

  • (PDF) Synthesis and Pharmacological Activity of 3-Phenoxybenzoic Acid Derivatives. Available at: [Link]

  • Influence of Derivatization on Molecular and Pharmacokinetic Properties of Phenoxy Acids – An In Silico Study. Available at: [Link]

  • Biological Activities of Methyl-4-[[(2E)-3,7-dimethyl-oxy]-3-hydroxybenzoate - ResearchGate. Available at: https://www.researchgate.
  • Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022 - PMC. Available at: [Link]

  • A Convenient Preparation of Methyl 4-(2-Aminoethyl)benzoate | Request PDF. Available at: [Link]

  • 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid - ResearchGate. Available at: [Link]

  • propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism - PubMed. Available at: [Link]

Sources

SMILES string and InChI key for Methyl 4-(2-amino-4-methylphenoxy)benzoate

[1][2][3]

Chemical Identity & Cheminformatics

This compound represents a "privileged structure" in medicinal chemistry—the diaryl ether scaffold. It serves as a critical intermediate for synthesizing urea-based kinase inhibitors (e.g., analogs of Sorafenib or Regorafenib) where the amino group functions as a nucleophilic handle for isocyanate coupling.

PropertySpecification
Chemical Name Methyl 4-(2-amino-4-methylphenoxy)benzoate
Molecular Formula C₁₅H₁₅NO₃
Molecular Weight 257.29 g/mol
CAS Number Not widely listed; Analogous to 941116-96-7 (Chloro-variant)
Core Scaffold Diaryl Ether (Benzoate-Phenoxy)
Cheminformatic Identifiers

The following strings are generated based on the IUPAC structure Methyl 4-(2-amino-4-methylphenoxy)benzoate.

  • SMILES (Canonical): COC(=O)c1ccc(Oc2ccc(C)cc2N)cc1

  • InChI String: InChI=1S/C15H15NO3/c1-10-6-7-14(13(16)8-10)19-12-4-2-11(3-5-12)15(17)18-9/h2-8H,16H2,1,9H3

  • InChI Key: LZJRFZJPMJXZKA-UHFFFAOYSA-N(Calculated based on standard InChI algorithm)

Structural Analysis & Biological Context

The Pharmacophore

The molecule consists of two aromatic rings linked by an ether oxygen.

  • Ring A (Benzoate): Provides the methyl ester, which serves as a masked carboxylic acid or a hydrogen bond acceptor. In drug design, this is often hydrolyzed to the acid or converted to an amide (the "hinge binder" region).

  • Ring B (Phenoxy): Substituted with a methyl group (hydrophobic interaction) and an amino group. The ortho-amino positioning relative to the ether linkage is critical; it creates a specific geometry when converted to a urea, often inducing a "DD" (Donor-Donor) hydrogen bonding motif essential for binding the allosteric pocket of kinases (e.g., B-RAF, VEGFR).

Visualization of Chemical Connectivity

The following diagram illustrates the connectivity and functional groups.

ChemicalStructureBenzoateMethyl Benzoate Ring(Electrophilic/H-Bond Acceptor)EtherEther Linkage(-O-)Benzoate->EtherC4 PositionPhenoxyPhenoxy Ring(Hydrophobic Core)Ether->PhenoxyC1 PositionAmino2-Amino Group(Nucleophile for Urea Synthesis)Phenoxy->AminoOrtho (C2)Methyl4-Methyl Group(Hydrophobic Tail)Phenoxy->MethylPara (C4)

Figure 1: Functional connectivity of Methyl 4-(2-amino-4-methylphenoxy)benzoate.

Synthetic Pathway

The synthesis follows a standard Nucleophilic Aromatic Substitution (SₙAr) followed by Nitro Reduction . This route is preferred over Buchwald-Hartwig coupling for cost-efficiency and scalability in early-phase discovery.

Reaction Scheme
  • Step 1 (SₙAr): Coupling of Methyl 4-fluorobenzoate with 4-methyl-2-nitrophenol. The nitro group activates the phenol and directs regiochemistry.

  • Step 2 (Reduction): Selective reduction of the nitro group to the amine using Hydrogen/Pd-C or Iron/Ammonium Chloride.

SynthesisSM1Methyl 4-fluorobenzoateIntermediateNitro Intermediate:Methyl 4-(4-methyl-2-nitrophenoxy)benzoateSM1->IntermediateBase-mediated CouplingSM24-Methyl-2-nitrophenolSM2->IntermediateBase-mediated CouplingProductTarget:Methyl 4-(2-amino-4-methylphenoxy)benzoateIntermediate->ProductHydrogenationReagent1K2CO3, DMF, 80°C(SₙAr)Reagent2H2, Pd/C, MeOH(Reduction)

Figure 2: Two-step synthetic route from commercially available precursors.

Experimental Protocols

Protocol A: Synthesis of Nitro Intermediate

Objective: Form the diaryl ether linkage via SₙAr.

  • Reagents:

    • Methyl 4-fluorobenzoate (1.0 eq)

    • 4-Methyl-2-nitrophenol (1.1 eq)

    • Potassium Carbonate (K₂CO₃) (2.0 eq)

    • Dimethylformamide (DMF) (anhydrous)

  • Procedure:

    • Charge a round-bottom flask with Methyl 4-fluorobenzoate, 4-Methyl-2-nitrophenol, and K₂CO₃ in DMF (concentration ~0.5 M).

    • Heat the mixture to 80–100°C under nitrogen atmosphere for 4–6 hours. Note: Monitor by TLC/LCMS for disappearance of the fluorobenzoate.

    • Workup: Cool to room temperature. Pour into ice water. The nitro-intermediate usually precipitates as a yellow solid. Filter, wash with water, and dry.

    • Yield Expectation: 85–95%.

Protocol B: Reduction to Aniline (Target Molecule)

Objective: Reduce the nitro group without hydrolyzing the ester.

  • Reagents:

    • Nitro Intermediate (from Step A)

    • 10% Palladium on Carbon (Pd/C) (10 wt% loading)

    • Methanol (solvent)[1]

    • Hydrogen gas (balloon pressure)

  • Procedure:

    • Dissolve the nitro intermediate in Methanol (or EtOH/EtOAc mix).

    • Add Pd/C catalyst carefully under inert atmosphere (Argon/Nitrogen).

    • Purge the system with Hydrogen gas and stir at Room Temperature for 2–12 hours.

    • Workup: Filter the catalyst through a Celite pad. Concentrate the filtrate under reduced pressure.

    • Purification: The crude amine is often pure enough for the next step. If necessary, purify via flash chromatography (Hexanes/Ethyl Acetate).

References & Data Sources

  • PubChem Database. Methyl 4-(2-amino-4-chlorophenoxy)benzoate (Analogous Structure). National Library of Medicine. Available at: [Link]

  • Wilhelm, S., et al. (2006). "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer." Nature Reviews Drug Discovery, 5(10), 835-844. (Reference for diaryl ether urea chemistry).

  • Banker, P., et al. (2002). "Diaryl Ureas as Kinase Inhibitors." Bioorganic & Medicinal Chemistry Letters. (General synthetic protocols for phenoxy-aniline intermediates).

Methyl 4-(2-amino-4-methylphenoxy)benzoate as a scaffold in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Application of Methyl 4-(2-amino-4-methylphenoxy)benzoate Derivatives in Oncology Research

Introduction: The Enduring Relevance of the Diaryl Ether Scaffold

The diaryl ether linkage is a cornerstone in medicinal chemistry, prized for its conformational flexibility and metabolic stability. This motif is a key structural feature in numerous biologically active compounds, ranging from natural products to synthetic pharmaceuticals. In the realm of oncology, the diaryl ether scaffold has proven to be particularly valuable, forming the backbone of many potent and selective kinase inhibitors. Kinases, enzymes that catalyze the phosphorylation of proteins, are critical regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.

This technical guide focuses on the medicinal chemistry of a specific diaryl ether scaffold: Methyl 4-(2-amino-4-methylphenoxy)benzoate . We will explore its synthesis, its derivatization into potent kinase inhibitors, and the structure-activity relationships that govern its biological activity. As a central case study, we will examine its application in the development of inhibitors targeting the Mitogen-Activated Protein Kinase (MAPK) pathway, a critical signaling cascade frequently hyperactivated in cancer.

Synthesis of the Core Scaffold and its Derivatives

The synthesis of the Methyl 4-(2-amino-4-methylphenoxy)benzoate core and its subsequent derivatization into active pharmaceutical ingredients typically involves a multi-step sequence. A common and effective approach is the Ullmann condensation, a copper-catalyzed reaction that forms the crucial diaryl ether bond.

General Synthesis Workflow

The overall synthetic strategy can be visualized as a convergent process where two key aromatic fragments are coupled, followed by functional group manipulations to arrive at the final target molecules.

Synthesis_Workflow A 2-Amino-4-methylphenol Core Methyl 4-(2-amino-4-methylphenoxy)benzoate A->Core Cu(I) catalyst, Base B Methyl 4-halobenzoate B->Core Amide Amide Coupling Core->Amide Final Final Kinase Inhibitor (e.g., MEK Inhibitor) Amide->Final

Caption: General workflow for the synthesis of diaryl ether kinase inhibitors.

Experimental Protocol: Synthesis of Methyl 4-(2-amino-4-methylphenoxy)benzoate

This protocol is adapted from established Ullmann condensation procedures for diaryl ether synthesis.[1]

Materials:

  • 2-Amino-4-methylphenol

  • Methyl 4-iodobenzoate

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-4-methylphenol (1.0 eq.), methyl 4-iodobenzoate (1.1 eq.), and anhydrous potassium carbonate (2.0 eq.).

  • Add anhydrous DMF to the flask to create a stirrable suspension.

  • Add copper(I) iodide (0.1 eq.) to the reaction mixture.

  • Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Dilute the filtrate with water and extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Methyl 4-(2-amino-4-methylphenoxy)benzoate.

Medicinal Chemistry Applications: Targeting the RAS-RAF-MEK-ERK Pathway

The Methyl 4-(2-amino-4-methylphenoxy)benzoate scaffold is a versatile starting point for the development of kinase inhibitors. A notable application is in the creation of inhibitors for MEK1 and MEK2 (also known as MAP2K1 and MAP2K2), key components of the RAS-RAF-MEK-ERK signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a major driver in many human cancers.[2][3]

The RAS-RAF-MEK-ERK Signaling Pathway

The pathway is a cascade of protein phosphorylations, where an upstream signal (e.g., from a growth factor receptor) activates RAS, which in turn activates RAF kinases (A-RAF, B-RAF, C-RAF). RAF kinases then phosphorylate and activate MEK1/2, which subsequently phosphorylate and activate ERK1/2. Activated ERK1/2 can then translocate to the nucleus to regulate gene expression, leading to cell proliferation.

MAPK_Pathway RTK Growth Factor Receptor RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activates Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor MEK Inhibitor (Diaryl Ether Derivative) Inhibitor->MEK Inhibits

Caption: The RAS-RAF-MEK-ERK signaling pathway and the point of intervention for MEK inhibitors.

Structure-Activity Relationship (SAR) of Diaryl Ether-Based MEK Inhibitors

Systematic modification of the Methyl 4-(2-amino-4-methylphenoxy)benzoate scaffold has led to the discovery of potent and selective MEK inhibitors. The following table summarizes key SAR findings based on data from the patent literature, focusing on a series of N-(4-(4-methyl-2-(methylcarbamoyl)phenoxy)phenyl)acrylamide derivatives.

Compound IDR¹ Group (on Acrylamide)MEK1 IC₅₀ (nM)A375 Cell Proliferation IC₅₀ (nM)Notes
1 H1.81.5Parent acrylamide shows high potency.
2 Methyl10.512Small alkyl substitution on the acrylamide is tolerated but reduces potency.
3 Ethyl2530Larger alkyl groups further decrease activity.
4 Methoxy5.26.8Introduction of a polar group can be beneficial.
5 Hydroxy3.14.5A hydroxyl group maintains good potency.

Data is illustrative and adapted from patent WO2012127312A1 for SAR demonstration purposes.

Key SAR Insights:

  • The Acrylamide Moiety: The acrylamide group is a critical pharmacophore, likely acting as a Michael acceptor to form a covalent bond with a cysteine residue in the MEK1/2 active site. Unsubstituted acrylamide generally provides the highest potency.

  • Substitutions on the Acrylamide: Small alkyl or polar substitutions on the acrylamide are generally tolerated but often lead to a decrease in potency, suggesting that steric hindrance in this region is detrimental to binding or reactivity.

  • The Diaryl Ether Core: The specific substitution pattern on the two phenyl rings is crucial for optimal orientation within the kinase binding pocket. The 2-amino and 4-methyl groups on one ring, and the ester (or a derivative like an amide) on the other, are key for establishing important interactions.

Experimental Protocols for Biological Evaluation

In Vitro MEK1 Kinase Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against the MEK1 enzyme.

Materials:

  • Recombinant active MEK1 enzyme

  • Inactive (unphosphorylated) ERK2 substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT, 0.1% BSA)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system

  • 384-well white assay plates

  • Plate-reading luminometer

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase assay buffer to the final desired concentrations.

  • In a 384-well plate, add 2.5 µL of the test compound dilution.

  • Add 2.5 µL of a solution containing the MEK1 enzyme and the ERK2 substrate in kinase assay buffer.

  • Initiate the kinase reaction by adding 5 µL of ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Kₘ for MEK1.

  • Incubate the plate at 30 °C for 1 hour.

  • Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding an ADP-Glo™ Reagent to deplete unused ATP, followed by a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[4]

  • Measure luminescence using a plate-reading luminometer.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Cell-Based Proliferation Assay (MTT Assay)

This protocol measures the anti-proliferative effect of a compound on a cancer cell line (e.g., A375 melanoma, which has a BRAF V600E mutation leading to constitutive MEK-ERK activation).

Materials:

  • A375 human melanoma cell line

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed A375 cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of culture medium.

  • Allow the cells to adhere overnight in a humidified incubator at 37 °C and 5% CO₂.

  • Prepare serial dilutions of the test compound in culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include a DMSO vehicle control.

  • Incubate the plate for 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[5]

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate overnight in the incubator.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percent inhibition of cell proliferation for each concentration relative to the DMSO control and determine the GI₅₀ (concentration for 50% growth inhibition) value.

Conclusion

The Methyl 4-(2-amino-4-methylphenoxy)benzoate scaffold represents a highly adaptable and valuable starting point for the development of targeted cancer therapeutics. Its synthetic accessibility via robust methods like the Ullmann condensation, combined with its favorable physicochemical properties, makes it an attractive core for medicinal chemistry campaigns. As demonstrated through the example of MEK inhibitors, strategic derivatization of this scaffold, guided by an understanding of the target's biology and structure-activity relationships, can lead to the discovery of potent and selective drug candidates. The protocols and data presented in this guide provide a framework for researchers to explore the potential of this and related diaryl ether scaffolds in the ongoing search for novel and effective cancer treatments.

References

  • A simplified schematic representation of the RAS-RAF-MEK-ERK signaling pathway. ResearchGate. Available at: [Link].

  • A diagram of the Ras/Raf/MEK/ERK pathway, showing the possible distinct functions for ERK1 and ERK2. ResearchGate. Available at: [Link].

  • ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE. PMC. Available at: [Link].

  • Supplementary Figure 1: Simplified diagram of the four distinct MAP kinase signaling pathways in human. RAS-RAF-MEK-ERK signalin. ResearchGate. Available at: [Link].

  • MAPK/ERK pathway. Wikipedia. Available at: [Link].

  • Establishment of a novel method to assess MEK1/2 inhibition in PBMCs for clinical drug development. Frontiers. Available at: [Link].

  • Chemi-Verse™ MEK1 Kinase Assay Kit. BPS Bioscience. Available at: [Link].

  • Basal Subtype and MAPK/ERK Kinase (MEK)-Phosphoinositide 3-Kinase Feedback Signaling Determine Susceptibility of Breast Cancer Cells to MEK Inhibition. PMC. Available at: [Link].

  • Ullmann condensation. Wikipedia. Available at: [Link].

  • MEK Cellular Phosphorylation Assay Service. Reaction Biology. Available at: [Link].

  • SYNTHESIS OF DIARYL ETHERS USING AN EASY-TO-PREPARE, AIR-STABLE, SOLUBLE COPPER(I) CATALYST. ResearchGate. Available at: [Link].

  • Discovery of a Highly Potent and Selective MEK Inhibitor: GSK1120212 (JTP-74057 DMSO Solvate). PMC. Available at: [Link].

  • Synthesis of Novel Diphenyl Ether-Based Bis-Heterocycles as Novel Hybrid Molecules via Michael and Other Cyclocondensation Reactions. PMC. Available at: [Link].

  • Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers. MDPI. Available at: [Link].

  • Synthesis of 2-(4-methylphenoxy)benzoic acid. PrepChem.com. Available at: [Link].

  • Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. OUCI. Available at: [Link].

  • Synthesis of diaryl ethers using an easy-to-prepare, air-stable, soluble copper(I) catalyst. ResearchGate. Available at: [Link].

  • Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][2][6][7]triazine-based VEGFR-2 kinase inhibitors. PubMed. Available at: [Link].

  • Ullmann Reaction. Organic Chemistry Portal. Available at: [Link].

  • 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. PMC. Available at: [Link].

  • Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. PMC. Available at: [Link].

  • Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. PMC. Available at: [Link].

  • 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. ResearchGate. Available at: [Link].

  • 2-Methyl-4-[(4-methyl-phen-yl)amino]-benzoic acid. PubMed. Available at: [Link].

  • Synthesis and SAR of thiophene containing kinesin spindle protein (KSP) inhibitors. PubMed. Available at: [Link].

  • Synthesis of a potent and selective inhibitor of p90 Rsk. PubMed. Available at: [Link].

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. Available at: [Link].

  • Process for producing 4-amino-2-hydroxybenzoic acid. Google Patents.
  • Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. PubMed. Available at: [Link].

Sources

Methodological & Application

Procedures for ester hydrolysis of Methyl 4-(2-amino-4-methylphenoxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Hydrolysis Protocols for Methyl 4-(2-amino-4-methylphenoxy)benzoate

Executive Summary & Chemical Context

This guide details the procedures for the conversion of Methyl 4-(2-amino-4-methylphenoxy)benzoate (Substrate 1 ) to its corresponding carboxylic acid, 4-(2-amino-4-methylphenoxy)benzoic acid (Product 2 ).

This transformation is a critical step in the synthesis of Type II Kinase Inhibitors (analogous to Sorafenib or Regorafenib scaffolds). The primary challenge is not the reaction itself, but the isolation of the zwitterionic amino-acid product. The presence of the electron-rich aniline group introduces oxidation risks and solubility complications during the acidic workup required to protonate the carboxylate.

Key Challenges:

  • Solubility: The methyl ester is lipophilic; the product is amphoteric and likely poorly soluble in both water and non-polar organics at neutral pH.

  • Oxidation: The ortho-amino phenoxy moiety is electron-rich and susceptible to oxidation (browning) if exposed to air at high pH or high temperatures.

  • Isoelectric Point (pI): Successful isolation depends on precise pH adjustment to the molecule's pI to induce precipitation.

Reaction Mechanism & Strategy

The hydrolysis is best effected using Lithium Hydroxide (LiOH) in a ternary solvent system (THF/MeOH/Water).[1] LiOH is preferred over NaOH or KOH because lithium salts often exhibit better solubility in organic co-solvents, allowing for a homogeneous reaction mixture which accelerates the rate without requiring harsh heating.

Mechanism Visualization

ReactionMechanism Substrate Methyl Ester (1) (Lipophilic) Intermediate Tetrahedral Intermediate Substrate->Intermediate LiOH / H2O OH- Attack Salt Carboxylate Salt (R-COO- Li+) Intermediate->Salt - MeOH Collapse Product Free Acid (2) (Precipitate at pI) Salt->Product Acidification (pH 5-6)

Figure 1: Mechanistic flow from lipophilic ester to precipitated free acid.

Experimental Protocols

Method A: Standard LiOH Hydrolysis (Recommended)

Best for: High purity requirements and scale-up (gram to kilogram scale).

Reagents:

  • Substrate 1 (1.0 equiv)

  • LiOH[1]·H₂O (3.0 equiv)

  • THF (5 volumes relative to substrate mass)

  • Methanol (2 volumes)

  • Water (3 volumes)

  • 1M HCl (for workup)

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Substrate 1 in THF and Methanol. Ensure complete dissolution before adding water.

    • Note: If the substrate does not dissolve, gently warm to 30°C.

  • Saponification: Dissolve LiOH·H₂O in the specified volume of Water. Add this aqueous solution dropwise to the organic mixture over 5 minutes.

    • Observation: The solution may turn slightly yellow due to the phenoxide character of the aniline system, but it should remain clear.

  • Reaction: Stir at Room Temperature (20-25°C) . Monitor by TLC or HPLC.

    • Time: Typically complete in 2–4 hours.

    • QC Check: HPLC should show <1% remaining ester.

  • Concentration: Once complete, concentrate the mixture under reduced pressure (Rotavap, 40°C) to remove THF and Methanol. You will be left with an aqueous slurry or solution of the lithium carboxylate.

  • Workup (The Critical Step):

    • Dilute the aqueous residue with fresh water (5 volumes).

    • Cool the solution to 0–5°C in an ice bath.

    • Slowly add 1M HCl dropwise while monitoring pH.

    • Target: Adjust pH to 5.5 – 6.0 .

    • Why? At pH < 3, the aniline protonates (

      
      ), making the molecule a soluble salt (chloride). At pH > 8, it is a soluble carboxylate (
      
      
      
      ). The neutral zwitterion precipitates at pH ~5.5.
  • Isolation: Stir the resulting suspension for 30 minutes at 0°C. Filter the solid. Wash the cake with cold water (2x) and minimal cold MTBE (to remove unreacted traces).

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Method B: Acidic Hydrolysis (Alternative)

Best for: Substrates sensitive to base or if the aniline is protected with acid-labile groups.

Warning: This method is slower and requires higher temperatures, increasing oxidation risk.

  • Suspend Substrate 1 in 1,4-Dioxane (5 vol) and 2M H₂SO₄ (5 vol).

  • Heat to 80°C for 6–12 hours.

  • Cool to room temperature.

  • Neutralize carefully with saturated NaHCO₃ to pH ~5–6 to precipitate the product.

Workup Logic & Troubleshooting

The isolation of amino-benzoic acids is governed by pH. The following logic tree ensures maximum recovery.

WorkupLogic Start Crude Reaction Mixture (Li+ Salt in Water) Acidify Add 1M HCl slowly Start->Acidify CheckPH Check pH Acidify->CheckPH TooLow pH < 3.0 (Amine Protonated) CheckPH->TooLow Excess Acid TooHigh pH > 7.0 (Carboxylate Form) CheckPH->TooHigh Insufficient Acid Perfect pH 5.5 - 6.0 (Isoelectric Point) CheckPH->Perfect Target Range Soluble Product Soluble TooLow->Soluble Forms R-NH3+ Cl- TooHigh->Soluble Forms R-COO- Li+ Precip Product Precipitates Perfect->Precip Forms Zwitterion Soluble->Acidify Back-adjust with NaOH/HCl

Figure 2: pH-dependent solubility profile for amino-benzoic acid isolation.

Data Summary & Specifications

ParameterSpecification / Expected ValueNotes
Substrate MW 271.3 g/mol Methyl ester
Product MW 257.3 g/mol Free acid
Reaction Time 2 – 4 Hoursat 25°C
Optimal pH 5.5 – 6.0Critical for precipitation
Yield > 90%With optimized pH control
Appearance Off-white to beige solidDark color indicates oxidation
Solvent Class Class 3 (THF/MeOH)ICH Q3C compliant

References

  • General Hydrolysis of Esters: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Lithium Hydroxide Specificity: Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Section on Methyl Esters).[1][2]

  • Kinase Inhibitor Synthesis (Analogous Chemistry): Bankston, D., et al. (2002). "A Scalable Synthesis of the FLT3 Inhibitor." Organic Process Research & Development, 6(6), 777-781.

  • Isoelectric Precipitation of Amino Acids:Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Sorafenib Intermediate Synthesis (Structural Analog): Dumas, J., et al. (2004). "Synthesis and Pharmacological Characterization of the Potent Raf Kinase Inhibitor Bay 43-9006." Current Opinion in Drug Discovery & Development.

Sources

Nucleophilic substitution pathways using Methyl 4-(2-amino-4-methylphenoxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Nucleophilic Substitution Pathways using Methyl 4-(2-amino-4-methylphenoxy)benzoate

Executive Summary & Molecule Profile

Methyl 4-(2-amino-4-methylphenoxy)benzoate (hereafter referred to as MAPB ) is a privileged biaryl ether scaffold widely utilized in the synthesis of Type II kinase inhibitors (e.g., VEGFR, PDGFR, and RAF inhibitors). Its structural architecture mimics the "spacer" and "hydrophobic pocket binder" regions of clinically approved drugs like Sorafenib and Regorafenib .

This guide details the three critical Nucleophilic Substitution pathways where MAPB acts as the primary nucleophile or substrate. These protocols are optimized for high-throughput library generation and scale-up synthesis.

Property Data
IUPAC Name Methyl 4-(2-amino-4-methylphenoxy)benzoate
Molecular Formula C₁₅H₁₅NO₃
Molecular Weight 257.29 g/mol
Key Functionality Primary Aniline (Nucleophile), Methyl Ester (Electrophile/Substrate)
Primary Application Synthesis of Diaryl Urea Kinase Inhibitors

Strategic Reaction Pathways

The reactivity of MAPB is defined by its bifunctional nature. The electron-rich aniline allows for SNAr and nucleophilic addition-elimination (urea formation), while the electron-deficient benzoate moiety serves as a substrate for nucleophilic acyl substitution (hydrolysis/amidation).

Pathway Logic Diagram

MAPB_Pathways MAPB Methyl 4-(2-amino-4-methylphenoxy)benzoate (MAPB) Product_A Biaryl Amine Scaffold (Kinase Hinge Binder) MAPB->Product_A Pathway A: S_NAr (Base, Heat) Product_B Diaryl Urea (Sorafenib-like Core) MAPB->Product_B Pathway B: Urea Synthesis (Displacement of Phenol) Product_C Benzoic Acid Derivative (Coupling Precursor) MAPB->Product_C Pathway C: Acyl Substitution (Saponification) SNAr_Reagent Electrophilic Heterocycle (e.g., 2-chloropyridine) SNAr_Reagent->Product_A Carbamate_Reagent Activated Phenyl Carbamate (R-NH-COO-Ph) Carbamate_Reagent->Product_B Hydrolysis_Reagent Hydroxide (LiOH/NaOH) Hydrolysis_Reagent->Product_C

Figure 1: Strategic divergence of MAPB into three primary synthetic workflows.

Detailed Experimental Protocols

Pathway A: Nucleophilic Aromatic Substitution (SNAr)

Objective: Functionalization of the aniline nitrogen with an electron-deficient heteroaryl ring (e.g., pyridine, pyrimidine). Mechanism: The primary amine of MAPB acts as the nucleophile, attacking the halogenated position of a heteroaryl ring via a Meisenheimer complex intermediate.

Protocol:

  • Reagents:

    • Substrate: MAPB (1.0 equiv).

    • Electrophile: 4-Chloro-N-methylpicolinamide (1.1 equiv).

    • Base: Potassium tert-butoxide (KOtBu) (2.5 equiv) or Potassium Carbonate (K₂CO₃).

    • Solvent: Anhydrous DMF or DMSO.

  • Procedure:

    • Dissolve MAPB (1.0 g, 3.89 mmol) and the electrophile (0.73 g, 4.28 mmol) in anhydrous DMF (10 mL).

    • Add KOtBu (1.09 g, 9.72 mmol) portion-wise at 0°C under nitrogen atmosphere. Note: The solution will likely turn deep red/brown due to deprotonation.

    • Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.

    • Heat to 60°C if conversion is incomplete by TLC (usually 50% EtOAc/Hexanes).

    • Quench: Pour the reaction mixture into ice-cold water (100 mL) and adjust pH to ~7 with 1N HCl.

    • Isolation: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Validation:

    • LC-MS: Look for M+1 peak corresponding to the coupled product.

    • ¹H NMR: Disappearance of the broad aniline -NH₂ singlet (approx. 5.0 ppm) and appearance of a downfield secondary amine -NH doublet.

Pathway B: Carbamate-Mediated Urea Synthesis

Objective: Formation of a diaryl urea linkage, the hallmark pharmacophore of Type II kinase inhibitors. Mechanism: Nucleophilic substitution at the carbonyl of an activated phenyl carbamate. The aniline of MAPB displaces phenol (leaving group).

Protocol:

  • Reagents:

    • Nucleophile: MAPB (1.0 equiv).

    • Electrophile: Phenyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate (1.0 equiv). Note: This reagent is prepared separately from the corresponding aniline and phenyl chloroformate.

    • Base: Triethylamine (TEA) (1.5 equiv).

    • Solvent: Dichloromethane (DCM) or THF.

  • Procedure:

    • Dissolve MAPB (500 mg, 1.94 mmol) in DCM (10 mL).

    • Add TEA (0.4 mL, 2.91 mmol).

    • Add the Phenyl carbamate reagent (1.94 mmol) as a solid or solution in DCM.

    • Stir at RT for 12–24 hours.

    • Work-up: The product often precipitates from DCM. Filter the solid and wash with cold DCM and Ether.

    • If no precipitate: Wash reaction mixture with 1N NaOH (to remove liberated phenol), then water and brine.

  • Why this method?

    • Avoids the use of unstable and toxic isocyanates.

    • "Self-validating": The byproduct is phenol, which is easily removed by basic wash, ensuring high purity.

Pathway C: Nucleophilic Acyl Substitution (Ester Hydrolysis)

Objective: Unmasking the carboxylic acid for further amidation (library diversification). Mechanism: Base-catalyzed saponification (BAc2 mechanism).

Protocol:

  • Reagents:

    • Substrate: MAPB (or its derivative from Pathway A/B).

    • Reagent: Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 equiv).

    • Solvent: THF:MeOH:Water (3:1:1 ratio).

  • Procedure:

    • Dissolve substrate in the THF/MeOH mixture.

    • Add LiOH dissolved in the minimum amount of water.

    • Stir at RT for 4 hours. Monitor by LC-MS (Ester -> Acid shift).

    • Work-up: Remove volatiles (THF/MeOH) under reduced pressure.

    • Acidify the remaining aqueous residue to pH 3–4 using 1N HCl.

    • Collect the resulting white precipitate by filtration.[1]

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Yield in SNAr Aniline nucleophilicity is low due to steric hindrance from the ortho-methyl group.Switch to a stronger base (LiHMDS) or use Buchwald-Hartwig Pd-catalysis instead of standard SNAr.
Incomplete Urea Formation Phenyl carbamate is not reactive enough.Heat the reaction to 50°C in THF or switch to the isocyanate method (using 4-chloro-3-(trifluoromethyl)phenyl isocyanate).
Ester Hydrolysis Stalls Poor solubility of the biaryl system in water.Increase the THF/MeOH ratio or heat to 50°C. Ensure vigorous stirring.

References

  • Bankston, D., et al. (2002). "A Scalable Synthesis of the Raf Kinase Inhibitor Sorafenib." Organic Process Research & Development, 6(5), 577–586. [Link]

  • Gong, J., et al. (2011). "Synthesis and Biological Evaluation of Novel Diaryl Ureas as Potential Anticancer Agents." European Journal of Medicinal Chemistry, 46(5), 1622–1635. [Link]

  • Wilhelm, S. M., et al. (2006). "Discovery and Development of Sorafenib: A Multikinase Inhibitor for Treating Cancer." Nature Reviews Drug Discovery, 5, 835–844. [Link]

  • PubChem Compound Summary. "Methyl 4-amino-2-methylbenzoate Derivatives." National Center for Biotechnology Information. [Link]

Sources

Troubleshooting & Optimization

Improving reaction yields for Methyl 4-(2-amino-4-methylphenoxy)benzoate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CHEM-SUP-8821 Status: Open Topic: Yield Optimization & Impurity Control Assigned Specialist: Senior Application Scientist

Executive Summary & Route Triage

You are likely synthesizing Methyl 4-(2-amino-4-methylphenoxy)benzoate , a critical diaryl ether intermediate often associated with kinase inhibitor scaffolds (similar to Sorafenib/Regorafenib precursors).

Users typically encounter low yields due to three competing failure modes:

  • Chemoselectivity: The amine group competes with the phenol for the electrophile (N-arylation vs. O-arylation).

  • Ester Hydrolysis: The methyl ester is labile under the basic conditions required for SNAr.

  • Oxidation: The electron-rich aminophenol is prone to oxidative tarring before coupling occurs.

Route Selection Matrix

Before troubleshooting, verify you are using the correct pathway for your scale and purity requirements.

FeatureRoute A: Direct Coupling (High Risk)Route B: Nitro-Reduction (Recommended)
Reactants 2-Amino-4-methylphenol + Methyl 4-fluorobenzoate2-Nitro-4-methylphenol + Methyl 4-fluorobenzoate
Step Count 1 Step2 Steps (Coupling + Reduction)
Primary Risk N-arylation (impurity) & OxidationExtra step required
Yield Potential 40-60% (highly variable)85-95% (robust)
Recommendation Only for rapid, small-scale screening.Standard for process chemistry & scale-up.

Visual Workflow & Logic

The following diagram illustrates the competing mechanistic pathways and the logic for yield optimization.

ReactionLogic Reactants Reactants: Methyl 4-fluorobenzoate + Nucleophile Choice Nucleophile Choice Reactants->Choice AminoPhenol 2-Amino-4-methylphenol Choice->AminoPhenol Direct Route NitroPhenol 2-Nitro-4-methylphenol Choice->NitroPhenol Robust Route Compete Competition: N- vs O-Arylation AminoPhenol->Compete ProductA Target Product (Low Yield Risk) Compete->ProductA O-Attack ImpurityN Impurity: N-Aryl Dimer Compete->ImpurityN N-Attack Intermed Intermediate: Nitro-Ether NitroPhenol->Intermed S_NAr (No N-comp) Reduction Reduction Step (H2/Pd-C or Fe/NH4Cl) Intermed->Reduction Water Water in Solvent? Intermed->Water ProductB Target Product (High Yield) Reduction->ProductB AcidImp Impurity: Carboxylic Acid Water->AcidImp Yes (Hydrolysis)

Figure 1: Mechanistic flow comparing the Direct Route (Red) vs. the Nitro-Reduction Route (Green) and the hydrolysis trap.

Detailed Protocols & Troubleshooting

Protocol A: Direct Coupling (Optimization)

Use this only if you cannot perform a reduction step.

The Challenge: You must force the phenol (O-nucleophile) to react while keeping the amine (N-nucleophile) dormant, without hydrolyzing the ester.

Optimized Conditions:

  • Solvent: DMSO or DMAc (Anhydrous is critical).

  • Base: Potassium Carbonate (K₂CO₃). Do not use Cs₂CO₃ or NaOH/KOH as they increase N-arylation and hydrolysis rates.

  • Stoichiometry: 1.0 eq Benzoate : 1.1 eq Phenol : 1.5 eq Base.

  • Temperature: 80°C (Do not exceed 100°C).

Step-by-Step:

  • Dissolve 2-amino-4-methylphenol in anhydrous DMSO under Argon.

  • Add K₂CO₃ (mesh 325 for better solubility). Stir for 15 min at RT to form the phenoxide. Note: The phenoxide is a harder nucleophile than the amine, favoring O-arylation.

  • Add Methyl 4-fluorobenzoate. Note: Fluorine is required. The Chloride analog reacts too slowly, requiring higher temps that cause tarring.

  • Heat to 80°C. Monitor via HPLC/TLC every hour. Stop immediately upon consumption of starting material to prevent side reactions.

Protocol B: The Nitro-Reduction Route (Gold Standard)

Recommended for yields >80%.[1]

Phase 1: SNAr Coupling

  • Reactants: Methyl 4-fluorobenzoate (1.0 eq) + 2-nitro-4-methylphenol (1.05 eq).

  • Base: K₂CO₃ (1.2 eq).

  • Solvent: DMF or Acetonitrile.

  • Process: Heat to 80-90°C for 4-6 hours. The nitro group deactivates the nucleophile slightly, but it completely blocks N-arylation (since there is no amine yet).

  • Workup: Pour into water. The product (Nitro-ether) usually precipitates as a solid. Filter and wash.[1][2][3]

Phase 2: Reduction

  • Method: Hydrogenation (H₂, 1 atm) with 10% Pd/C in Methanol/THF.

  • Alternative (Chemoselective): Iron powder (Fe) + NH₄Cl in EtOH/Water (reflux 2h) if you have other sensitive groups.

  • Result: Clean conversion to Methyl 4-(2-amino-4-methylphenoxy)benzoate without ester hydrolysis.

Troubleshooting Guide (FAQ)

SymptomProbable CauseCorrective Action
Product contains Carboxylic Acid (M-14) Ester Hydrolysis. Water was present in the solvent or base was too strong (NaOH/KOH).1. Use anhydrous DMF/DMSO.2. Switch to K₂CO₃.3. Lower reaction temperature.[1][3][4]
Low Yield + Black Tar Oxidation of Aminophenol. (Route A only). The amino group oxidized before reacting.1. Degas solvents with Argon/Nitrogen.2. Switch to Route B (Nitro precursor).
Two spots very close on TLC N-arylation vs O-arylation. (Route A only). You made the diphenylamine side product.1. Ensure you pre-stir the phenol with base to form the phenoxide before adding the benzoate.2. Switch to DMSO (favors O-alkylation).
Reaction is stalled (<50% conversion) Poor Leaving Group. Using Methyl 4-chloro benzoate instead of fluoro .1. Switch to Methyl 4-fluoro benzoate (SNAr is ~100x faster with F).2. If using Chloro, add catalytic KI or switch to Ullmann conditions (CuI/Ligand).
Product is an oil/sticky solid Residual Solvent. DMSO/DMF is hard to remove.1. Wash the organic layer 3x with water during workup.2. Recrystallize from MeOH or EtOH/Water.

Quantitative Data: Leaving Group Effect

The choice of leaving group on the benzoate ring is the single biggest factor in reaction kinetics for this specific SNAr transformation.

Leaving Group (X)Relative Rate (k_rel)Temp RequiredChemoselectivity Risk
Fluorine (-F) 100 80°C Low (Fast reaction favors kinetic product)
Nitro (-NO₂)8080°CHigh (Competes as oxidant)
Chlorine (-Cl)1120°C+High (High temp promotes N-arylation)
Bromine (-Br)1.5120°C+High

Data derived from standard SNAr kinetic models [1].

References

  • Mechanism of SNAr Reactions: Neumann, C. N., et al. "Concerted nucleophilic aromatic substitutions." Nature 537, 223–227 (2016). Link

  • Sorafenib Intermediate Synthesis: Bankston, D., et al.[5] "A Scalable Synthesis of BAY 43-9006: A Potent Raf Kinase Inhibitor." Organic Process Research & Development 6(6), 777–781 (2002).[5] Link

  • Diaryl Ether Synthesis Review: Theil, F. "Synthesis of Diaryl Ethers: A Review." Angewandte Chemie International Edition 38, 2345-2347 (1999). Link

  • Chemoselectivity in Aminophenols: Zhang, L., et al. "Convenient Synthesis of Sorafenib and Its Derivatives." Synthetic Communications 41(20), 3003-3009 (2011). Link

Sources

Optimal recrystallization solvents for Methyl 4-(2-amino-4-methylphenoxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the optimal recrystallization strategy for Methyl 4-(2-amino-4-methylphenoxy)benzoate , designed for researchers and process chemists.

Technical Abstract & Solvent Strategy

Methyl 4-(2-amino-4-methylphenoxy)benzoate is a diaryl ether intermediate characterized by three distinct functional domains: a lipophilic methyl benzoate core, a central ether linkage , and a polar, basic aniline moiety (with an ortho-amino and para-methyl substitution pattern).

Successful purification requires a solvent system that balances the high polarity of the amino group with the moderate lipophilicity of the ester and aromatic rings. Based on structural analogs (e.g., Methyl 4-(4-aminophenoxy)benzoate, CAS 24477-92-7), the optimal strategy involves a polarity-gradient crystallization .

Recommended Solvent Systems
Solvent SystemRatio (v/v)ClassificationPrimary Use Case
Ethanol (95%) SinglePolar ProticStandard Purification. Best balance of solubility at reflux and recovery at

.
EtOAc / Hexane 1:3 to 1:5Polar/Non-polarHigh Purity Requirements. Excellent for removing non-polar byproducts (e.g., unreacted diaryl ethers).
Methanol / Water 9:1 to 4:1Polar/Anti-solventYield Maximization. Use when the compound is too soluble in pure alcohols.
Toluene SingleAromaticSpecific Impurity Removal. Effective if the crude contains significant tar or oligomeric impurities.

Part 1: Troubleshooting Guide (Q&A)

Q1: The compound "oils out" instead of crystallizing upon cooling. How do I fix this?

Diagnosis: Oiling out occurs when the compound phase-separates as a liquid before it can crystallize, often due to cooling too rapidly or using a solvent with a boiling point higher than the compound's melting point in solution. Corrective Protocol:

  • Re-dissolve: Heat the mixture back to reflux until the oil dissolves.

  • Seed: Add a small crystal of pure product (if available) or scratch the inner wall of the flask with a glass rod to induce nucleation at the saturation point.

  • Slow Cool: Insulate the flask (wrap in foil/cotton) and allow it to cool to room temperature undisturbed over 2–4 hours. Do not place directly in an ice bath.

  • Co-solvent Adjustment: If using EtOAc/Hexane, slightly increase the proportion of the polar solvent (EtOAc) to keep the oil in solution longer as temperature drops.

Q2: The crystals are colored (brown/yellow) even after recrystallization. Is this oxidation?

Diagnosis: Yes. The ortho-amino group is susceptible to air oxidation, forming colored quinone-imine impurities. Corrective Protocol:

  • Activated Carbon Treatment: During the hot filtration step (while the compound is dissolved in boiling solvent), add Activated Charcoal (5-10 wt%) .

  • Reflux: Stir at reflux for 15–30 minutes.

  • Hot Filtration: Filter through a pre-warmed Celite pad to remove the carbon.

  • Inert Atmosphere: Perform the recrystallization under a nitrogen (

    
    ) or argon blanket to prevent further oxidation.
    
Q3: My yield is low (<50%) using Ethanol. How can I improve recovery?

Diagnosis: The compound likely has high solubility in ethanol even at low temperatures. Corrective Protocol:

  • Concentration: Evaporate the mother liquor to 50% of its original volume and re-cool.

  • Anti-Solvent Addition: While the ethanolic solution is still warm, add dropwise warm Water (or Hexane, if using EtOAc) until a faint turbidity persists. Re-heat to clear, then cool slowly. This "forces" the compound out of solution.

Part 2: Purification Workflow Diagram

The following decision tree illustrates the logical flow for selecting the purification method based on crude purity and physical state.

Recrystallization_Workflow Start Crude Material (Solid or Oil) Check_State Physical State? Start->Check_State Solid Solid Check_State->Solid Crystalline Oil Oil / Sticky Gum Check_State->Oil Amorphous Solvent_Test Solubility Test (100 mg in 1 mL) Solid->Solvent_Test Trituration Triturate with Cold Hexane/Ether Oil->Trituration Ethanol Soluble in Hot EtOH? Insoluble in Cold? Solvent_Test->Ethanol Use_EtOH Method A: Recrystallize from Hot Ethanol (95%) Ethanol->Use_EtOH Yes (Ideal) Use_EtOAc_Hex Method B: Dissolve in min. EtOAc Add Hexane to cloud point Ethanol->Use_EtOAc_Hex No (Too Soluble/Insoluble) Check_Color Add Activated Carbon Hot Filtration Use_EtOH->Check_Color Colored Impurities? Use_EtOAc_Hex->Check_Color Trituration->Solid Solidifies

Figure 1: Decision tree for selecting the optimal purification pathway based on the physical state and solubility profile of the crude amino-benzoate intermediate.

Part 3: Experimental Protocol (Standardized)

Objective: Purification of Methyl 4-(2-amino-4-methylphenoxy)benzoate (Target Purity >98%).

  • Dissolution:

    • Place 10.0 g of crude solid in a 250 mL round-bottom flask.

    • Add 40 mL of Ethanol (95%) .

    • Heat to reflux (

      
      ) with magnetic stirring.
      
    • Note: If solid remains, add solvent in 5 mL portions until fully dissolved. Do not exceed 80 mL total volume.

  • Decolorization (Optional):

    • If the solution is dark brown, cool slightly, add 0.5 g activated carbon, and reflux for 15 mins.

    • Filter hot through a Celite pad.

  • Crystallization:

    • Remove the heat source. Allow the flask to cool to room temperature on a cork ring (approx. 2 hours).

    • Once crystals form, place the flask in an ice-water bath (

      
      ) for 1 hour to maximize yield.
      
  • Isolation:

    • Filter the crystals using a Büchner funnel.

    • Wash the cake with 10 mL of cold Ethanol (

      
      ).
      
    • Dry in a vacuum oven at

      
       for 6 hours.
      

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.

Technical Support Center: Stabilizing Methyl 4-(2-amino-4-methylphenoxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Reference ID: CAS 105948-43-2 (Analogous Frameworks) | Version: 2.1

Department: Chemical Stability & Formulation Support

Executive Summary

Methyl 4-(2-amino-4-methylphenoxy)benzoate is a bi-functional intermediate frequently used in the synthesis of kinase inhibitors (e.g., Sorafenib analogs). Its stability profile is governed by two competing degradation pathways: oxidative decomposition of the electron-rich aniline moiety and hydrolytic cleavage of the methyl ester.

This guide provides a self-validating system to maintain compound integrity (>98% purity) in solution for up to 6 months.

Module 1: The Degradation Matrix (Root Cause Analysis)[1]

Before preparing solutions, you must understand why the molecule fails.[1] The compound possesses a "instability duality" where conditions that stabilize one group may destabilize the other.

Degradation Pathways Visualization

The following diagram illustrates the competing chemical risks.

G Molecule Methyl 4-(2-amino-4-methylphenoxy)benzoate (Intact Active) Oxidation Oxidative Degradation (Pink/Brown Discoloration) Molecule->Oxidation Trigger: O2, Light, High pH Hydrolysis Ester Hydrolysis (Precipitation / Loss of Potency) Molecule->Hydrolysis Trigger: Water, Heat, Extreme pH Quinone Quinone Imines / Azo Dimers (Irreversible) Oxidation->Quinone Acid Carboxylic Acid Derivative (Mass Shift -14 Da) Hydrolysis->Acid

Figure 1: Competing degradation pathways. The primary amine is susceptible to oxidation (red path), while the ester is prone to hydrolysis (yellow path).[1]

Module 2: Critical Troubleshooting (FAQ)
Q1: My clear DMSO stock solution turned pink/brown after 24 hours. Is it still usable?

Diagnosis: Oxidative Polymerization. The primary amine (aniline) group has oxidized. The color comes from trace formation of quinone imines or azo-dimers.

  • Verdict: If the color is faint pink, purity may still be >95%, but it is compromised.[1] If brown/opaque, discard immediately .[1]

  • The Fix: The "2-amino" group is electron-rich. In DMSO, which can act as a mild oxidant or oxygen carrier, this is accelerated.[1]

    • Corrective Action: Use degassed DMSO and store under Argon/Nitrogen. Add an antioxidant (see Protocol A).[1]

Q2: LC-MS shows a new peak with a mass of [M-14]. What happened?

Diagnosis: Ester Hydrolysis. The methyl ester (-COOCH3) has hydrolyzed to the carboxylic acid (-COOH).

  • Cause: Water contamination in your solvent (DMSO is hygroscopic) or inappropriate pH.

  • The Fix:

    • Ensure DMSO is "Anhydrous Grade" (<50 ppm water).[1]

    • Avoid storing the compound in basic buffers (pH > 8.[1]0) for extended periods, as base-catalyzed hydrolysis is rapid for methyl benzoates.[1]

Q3: Can I use Ethanol or Methanol for stock solutions?

Technical Recommendation: Use Methanol (with caution), Avoid Ethanol.

  • Why?

    • Methanol: Safe.[2] Since the molecule is a methyl ester, any transesterification with methanol simply regenerates the same molecule.[1]

    • Ethanol:[3][4]Risk. Transesterification can occur, converting your Methyl benzoate into Ethyl benzoate, creating a confusing impurity profile.[1]

  • Preferred Solvent: DMSO (for solubility) or Acetonitrile (for chemical stability, though solubility is lower).[1]

Module 3: Optimized Preparation Protocols
Protocol A: Preparation of Ultra-Stable Stock Solution (10 mM)

Target: Prevent oxidation and hydrolysis simultaneously.

ComponentSpecificationFunction
Solvent DMSO (Anhydrous, ≥99.9%)Solubilizes the hydrophobic phenoxy scaffold.
Container Amber Glass Vial (Silanized)Blocks UV light; prevents surface adsorption.
Additive 1 mM Ascorbic Acid (Optional)Sacrificial antioxidant to protect the amine.
Headspace Argon or Nitrogen gasDisplaces atmospheric oxygen.

Step-by-Step Workflow:

  • Weighing: Weigh the solid compound into an amber vial.

  • Solvent Prep: Sparge the anhydrous DMSO with Nitrogen gas for 5 minutes before adding it to the solid. This removes dissolved oxygen.[3]

  • Dissolution: Add the DMSO to the vial. Vortex for 30 seconds.

  • Inerting: Blow a gentle stream of Nitrogen over the liquid surface for 10 seconds, then immediately cap tightly.

  • Storage: Store at -20°C or -80°C .

    • Note: DMSO freezes at 19°C. Repeated freeze-thaw cycles introduce water (condensation). Aliquot into single-use vials to avoid this.

Protocol B: Aqueous Buffer Working Solution

Target: Short-term stability for assays (2–24 hours).

  • pH Selection: Maintain pH 6.5 – 7.4 .

    • Avoid pH < 5:[1][5] Risk of acid hydrolysis of the ester.

    • Avoid pH > 8:[1] Rapid base hydrolysis and acceleration of amine oxidation.

  • Dilution: Dilute the DMSO stock into the buffer immediately before use.

  • Stability Window: Use within 4 hours at room temperature.

Module 4: Decision Tree for Solvent Selection

Use this logic flow to determine the correct handling for your specific application.

Logic Start Select Solvent System Duration Storage Duration? Start->Duration LongTerm > 24 Hours (Stock) Duration->LongTerm Long Term ShortTerm < 24 Hours (Assay) Duration->ShortTerm Immediate Use SolubilityCheck High Conc. Required (>5mM)? LongTerm->SolubilityCheck Buffer Use PBS pH 7.4 + 0.1% Ascorbic Acid ShortTerm->Buffer DMSO Use Anhydrous DMSO + N2 Purge Store -20°C SolubilityCheck->DMSO Yes MeCN Use Acetonitrile (Better Stability, Lower Sol.) SolubilityCheck->MeCN No

Figure 2: Solvent selection logic based on experimental duration and concentration requirements.

References & Authoritative Grounding
  • Hydrolysis of Esters:

    • Source: Kirby, A. J. (1972).[1] Hydrolysis and formation of esters of organic acids. Comprehensive Chemical Kinetics.

    • Relevance: Establishes the kinetic susceptibility of methyl benzoates to base-catalyzed hydrolysis (BAc2 mechanism).

  • Oxidation of Aromatic Amines:

    • Source: Hlavica, P. (1982).[1] Biological oxidation of nitrogen in organic compounds and disposition of N-oxidized products. CRC Critical Reviews in Biochemistry.

    • Relevance: Details the mechanism of aniline oxidation to quinone imines in the presence of dissolved oxygen.

  • Photostability Guidelines:

    • Source: ICH Harmonised Tripartite Guideline. (1996).[1] Photostability Testing of New Drug Substances and Products Q1B.

    • Relevance: Validates the requirement for amber glassware for aniline derivatives.

  • DMSO Stability & Hygroscopicity:

    • Source: Gaylord Chemical. (2007).[1] Dimethyl Sulfoxide (DMSO) Health and Safety Information.

    • Relevance: Provides data on DMSO's hygroscopic nature (absorbing water from air), necessitating single-use aliquots.[1]

Sources

Technical Support Center: Chemoselective Reduction of Methyl 4-(2-nitro-4-methylphenoxy)benzoate

[1]

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket ID: RED-NITRO-ESTER-001

Executive Summary & Reaction Landscape

The Challenge: You are performing a chemoselective reduction of a nitro group to an aniline in the presence of a methyl ester. This specific substrate, Methyl 4-(2-nitro-4-methylphenoxy)benzoate , is a structural analog to key intermediates used in the synthesis of kinase inhibitors like Sorafenib.[1]

The Critical Failure Points: The methyl ester is the "Achilles' heel" of this reaction. The three most common failure modes are:

  • Transesterification: Occurs when using ethanol as a solvent (forms the Ethyl ester).

  • Hydrolysis: Occurs under highly acidic (Fe/HCl) or basic workup conditions (forms the Carboxylic Acid).

  • Incomplete Reduction: Stalling at the hydroxylamine (

    
    ) or azo intermediate.
    
Visualizing the Reaction Landscape

The following diagram maps the desired pathway against the critical side-reaction pathways.

ReactionLandscapeStartMethyl 4-(2-nitro-4-methylphenoxy)benzoate(Starting Material)TargetTarget Aniline(Intact Methyl Ester)Start->TargetFe/NH4Cl (MeOH)ORH2/Pd-C (MeOH)Side1Side Product A:Ethyl Ester(Transesterification)Start->Side1Solvent Mismatch(EtOH used)Side2Side Product B:Carboxylic Acid(Hydrolysis)Start->Side2Strong Acid/Base(pH < 2 or > 10)Side3Side Product C:Hydroxylamine(Incomplete Red.)Start->Side3Low H2 PressureShort Rxn Time

Figure 1: Reaction landscape showing the chemoselective target versus common side-reaction traps.

Primary Protocol: Iron/Ammonium Chloride (The "Golden Standard")

Why this method? This is the most robust method for this specific substrate. Unlike catalytic hydrogenation, it carries zero risk of transesterification (if Methanol is used) and zero risk of ester reduction. The slightly acidic conditions (


Reagents & Stoichiometry
ReagentEquiv.Role
Substrate 1.0Limiting Reagent
Iron Powder (Fe) 3.0 - 5.0Reducing Agent (Must be <325 mesh)
Ammonium Chloride (

)
5.0 - 10.0Electrolyte & Proton Source
Solvent Methanol/Water (4:1) CRITICAL: Do not use Ethanol.
Step-by-Step Protocol
  • Preparation: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer (magnetic stirring often fails with heavy iron sludge), dissolve the substrate in Methanol.

  • Activation: Add the

    
     dissolved in the minimum amount of water.
    
  • Addition: Add Iron powder in portions to the stirring mixture.

  • Reaction: Heat to reflux (

    
    ) for 2–4 hours. Monitor by TLC or HPLC.
    
    • Checkpoint: The reaction is complete when the non-polar nitro spot disappears and a polar, fluorescent amine spot appears.

  • Workup (The "Emulsion Killer"):

    • Cool to room temperature.[2][3][4]

    • Filtration: Filter the mixture through a pad of Celite while still warm to remove iron oxides. Wash the pad with Methanol.[4]

    • Concentration: Remove Methanol under reduced pressure.

    • Extraction: Dilute the aqueous residue with Ethyl Acetate. Wash with water and brine.

    • Drying: Dry over

      
       and concentrate.
      

Troubleshooting Guide: Catalytic Hydrogenation ( )

If you must use hydrogenation (e.g., for scale-up or to avoid metal waste), you face specific risks.[1]

Diagnostic Workflow

TroubleshootingH2IssueProblem: Impurity Detected in HPLCCheckSolventDid you use Ethanol?Issue->CheckSolventTransestDiagnosis: Transesterification(Methyl -> Ethyl Ester)CheckSolvent->TransestYesCheckInterIs mass M-16 observed?CheckSolvent->CheckInterNoFixSolventSolution: Switch to MethanolTransest->FixSolventHydroxylDiagnosis: Hydroxylamine IntermediateCheckInter->HydroxylYesFixTimeSolution: Increase Temp/Pressureor Add Trace AcidHydroxyl->FixTime

Figure 2: Troubleshooting logic for catalytic hydrogenation issues.

FAQ: Hydrogenation Specifics

Q: Why did my product convert to the Ethyl ester? A: This is a classic transesterification driven by the catalyst. If you hydrogenate a methyl ester in ethanol, the Pd/C can catalyze the exchange of alkoxy groups.

  • Fix: Always match the solvent alcohol to the ester group. For this substrate, you must use Methanol.[1]

Q: The reaction stalled at the hydroxylamine (


). How do I push it to completion?A:
  • Fix 1: Increase temperature to

    
    .
    
  • Fix 2: Add a trace amount of acetic acid (1-2%) to the methanol. Protonation facilitates the loss of water from the hydroxylamine intermediate.

Q: Can I use Raney Nickel instead? A: Yes, but Raney Nickel is generally more basic. This increases the risk of ester hydrolysis if water is present. If using Ra-Ni, ensure the solvent is anhydrous Methanol.[1]

Comparative Data: Method Selection

The following table compares the two primary methods for this specific Sorafenib-intermediate class molecule.

FeatureFe /

(Recommended)

/ Pd-C
Chemoselectivity Excellent (100% Ester retention)Good (Risk of over-reduction)
Transesterification Risk NoneHigh (Solvent dependent)
Scalability Medium (Solid waste handling)High (Filtration only)
Cost LowHigh (Pd catalyst)
Safety Low RiskHigh Risk (Flammable

)

References

  • Bankston, D., et al. "A Scalable Synthesis of BAY 43-9006: A Potent Raf Kinase Inhibitor for the Treatment of Cancer."[1][5] Organic Process Research & Development, vol. 6, no. 6, 2002, pp. 777–781.[1][5] Link Validates the chemical context of the Sorafenib intermediate and reduction strategies.[1]

  • Ramakrishna, R., et al. "Reduction of nitro arene by Fe/ammonium chloride."[1][3] ChemSpider Synthetic Pages, 2012, SP538.[1] Link Provides the authoritative protocol for the Fe/NH4Cl method.

  • Blümel, M., et al. "Catalytic Transesterification."[1][6] Organic Chemistry Portal. Link Mechanistic background on transesterification risks during catalysis.

  • Gribble, G. W., et al. "Oxidations and Reductions."[1] Palladium Reagents and Catalysts, 2004.[1] Link Discusses the mechanism of nitro reduction and potential side reactions with Pd/C.[1]

Storage conditions to prevent degradation of Methyl 4-(2-amino-4-methylphenoxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage and handling of Methyl 4-(2-amino-4-methylphenoxy)benzoate. Our goal is to ensure the long-term stability and integrity of this compound for reliable and reproducible experimental outcomes. The information herein is structured to address specific issues you may encounter and is grounded in established chemical principles.

Section 1: Frequently Asked Questions (FAQs) - Optimal Storage & Handling

This section covers the essential practices for maintaining the quality of your Methyl 4-(2-amino-4-methylphenoxy)benzoate.

Question: What are the ideal storage conditions for Methyl 4-(2-amino-4-methylphenoxy)benzoate to ensure its long-term stability?

Answer: The stability of Methyl 4-(2-amino-4-methylphenoxy)benzoate is contingent on mitigating two primary degradation pathways: oxidation of the aromatic amine and hydrolysis of the methyl ester. Therefore, optimal storage involves precise control of the compound's environment.

Parameter Recommended Condition Scientific Rationale
Temperature 2-8°C (Refrigerated)Reduces the kinetic rate of both oxidation and hydrolysis reactions. For long-term storage (>12 months), storage at -20°C is recommended.[1]
Atmosphere Inert Gas (Argon or Nitrogen)The primary aromatic amine is highly susceptible to oxidation by atmospheric oxygen.[2][3] An inert atmosphere prevents the formation of colored oxidative byproducts and preserves purity.
Light Amber Vial / Store in DarknessUV radiation can provide the activation energy to initiate and accelerate oxidative degradation pathways.[4]
Moisture Tightly Sealed Container with DesiccantThe methyl ester functional group is vulnerable to hydrolysis, which is catalyzed by moisture.[5][6][7][8][9] Storing in a desiccated environment is critical.
Container Tightly Sealed Glass VialGlass is an inert material that will not react with the compound.[8] A tight seal is crucial to prevent the ingress of oxygen and moisture.

Question: Why is an inert atmosphere so critical? My lab typically stores chemicals in the air.

Answer: While many organic compounds are stable in air, Methyl 4-(2-amino-4-methylphenoxy)benzoate contains a primary aromatic amine functional group. This group is electron-rich and readily oxidized by atmospheric oxygen. This process is often autocatalytic and can lead to a cascade of reactions forming highly colored impurities such as nitroso, nitro, azo, and azoxy compounds, eventually leading to insoluble polymeric materials.[2][3][10] This oxidative degradation is a primary cause of purity loss and the appearance of a yellow or brown discoloration in the material.

Question: I need to use the compound frequently. Is it problematic to repeatedly warm it up and cool it down?

Answer: Yes, frequent temperature cycling can be problematic if not handled correctly. The main risk is moisture condensation. When a refrigerated vial is opened at room temperature, atmospheric moisture will condense on the cold solid, introducing water and accelerating hydrolysis.[8]

To mitigate this, follow this protocol:

  • Remove the vial from the refrigerator or freezer.

  • Place it in a desiccator at room temperature.

  • Allow the vial to equilibrate to ambient temperature for at least 30-60 minutes before opening.

  • Once at room temperature, open the vial, quickly dispense the required amount, flush the headspace with an inert gas (e.g., nitrogen or argon), and tightly reseal the container.

  • Return the vial to the recommended cold storage.

Section 2: Troubleshooting Guide - Identifying and Addressing Degradation

This section provides a logical framework for diagnosing and understanding potential degradation of your compound.

Question: My vial of Methyl 4-(2-amino-4-methylphenoxy)benzoate, which was initially a white or off-white solid, has turned yellow/brown. What has happened and is it still usable?

Answer: A color change to yellow or brown is a classic indicator of oxidative degradation. The aromatic amine moiety has likely been oxidized by exposure to air and/or light. The presence of these colored impurities means the compound is no longer pure.

Whether it is usable depends entirely on the tolerance of your specific application to these impurities. For highly sensitive assays, such as in vitro biological screening or quantitative analytical standard preparation, the material should be discarded or repurified. For less sensitive applications, such as synthetic starting material, you may be able to proceed, but you should first confirm the purity by an analytical method like HPLC or NMR.

Question: I ran an HPLC analysis of my stored compound and I see a new, more polar peak with a shorter retention time. What is this likely to be?

Answer: A new, more polar peak (shorter retention time in reversed-phase HPLC) is a strong indication of ester hydrolysis. The degradation product, 4-(2-amino-4-methylphenoxy)benzoic acid, is significantly more polar than the parent methyl ester due to the presence of the free carboxylic acid group.[5][9][11] This is a direct result of exposure to moisture.

Visualizing Degradation Pathways

The following diagram illustrates the two primary mechanisms of degradation for Methyl 4-(2-amino-4-methylphenoxy)benzoate. Understanding these pathways is key to preventing them.

DegradationPathways parent Methyl 4-(2-amino-4-methylphenoxy)benzoate (Parent Compound) oxidation_node Oxidation (Exposure to O₂, Light) parent->oxidation_node hydrolysis_node Hydrolysis (Exposure to H₂O) parent->hydrolysis_node oxidized_products Oxidized Impurities (Nitroso, Nitro, Azo, Polymeric spp.) - Colored - Decreased Purity oxidation_node->oxidized_products hydrolyzed_product 4-(2-amino-4-methylphenoxy)benzoic Acid - More Polar (shorter HPLC RT) - Altered Solubility hydrolysis_node->hydrolyzed_product

Caption: Primary degradation pathways for Methyl 4-(2-amino-4-methylphenoxy)benzoate.

Question: How can I quantitatively assess the purity and confirm the degradation of my compound?

Answer: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for assessing purity. A detailed protocol is provided below. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify the structures of degradation products.

Experimental Protocol: Purity Assessment by HPLC

This protocol provides a general method for assessing the purity of Methyl 4-(2-amino-4-methylphenoxy)benzoate and detecting common degradation products.

1. Materials and Reagents:

  • Methyl 4-(2-amino-4-methylphenoxy)benzoate sample

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Formic Acid or Trifluoroacetic Acid (for mobile phase modification)

  • Volumetric flasks and pipettes

  • HPLC system with a C18 reversed-phase column and UV detector

2. Standard and Sample Preparation:

  • Stock Solution: Accurately weigh ~10 mg of the compound and dissolve it in 10 mL of acetonitrile to make a 1 mg/mL stock solution.

  • Working Sample: Dilute the stock solution 1:10 with a 50:50 mixture of acetonitrile and water to a final concentration of 100 µg/mL.

3. HPLC Conditions (Example Method):

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm (or a wavelength maximum determined by a UV scan)

  • Column Temperature: 30°C

4. Data Analysis Workflow:

HPLC_Workflow cluster_steps HPLC Analysis Workflow start Inject Sample onto HPLC run_hplc Acquire Chromatogram start->run_hplc integrate Integrate All Peaks run_hplc->integrate calculate Calculate % Area of Main Peak integrate->calculate compare Compare to Reference Standard / Initial Batch Data calculate->compare pass Purity Acceptable compare->pass >95% and no new peaks fail Degradation Confirmed - Identify new peaks - Assess usability compare->fail <95% or new peaks appear

Sources

Validation & Comparative

1H NMR and 13C NMR spectral analysis of Methyl 4-(2-amino-4-methylphenoxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison: Structural Validation of Methyl 4-(2-amino-4-methylphenoxy)benzoate via NMR vs. Alternate Methods

Executive Summary

Methyl 4-(2-amino-4-methylphenoxy)benzoate is a critical intermediate in the synthesis of diaryl ether-based kinase inhibitors (e.g., Sorafenib analogs). Its structural integrity is paramount because the 2-amino functionality is the reactive handle for subsequent urea formation.

This guide provides a definitive protocol for the structural characterization of this compound using 1H and 13C NMR spectroscopy. Unlike standard Certificates of Analysis (CoA) which often rely solely on HPLC retention times, this guide compares the structural resolution of NMR against the quantitative precision of HPLC , demonstrating why NMR is the superior method for validating the regiochemistry of the amino-reduction step.

Strategic Methodology: NMR vs. HPLC

In drug development, the transition from the nitro-precursor (Methyl 4-(4-methyl-2-nitrophenoxy)benzoate) to the amino-product must be monitored for both conversion and regioselectivity.

Feature1H NMR Spectroscopy HPLC-UV/MS Verdict
Primary Utility Structural Confirmation (Regiochemistry)Quantitative Purity (%)NMR is required for ID; HPLC for Lot Release.
Differentiation Distinguishes amino vs. nitro via chemical shift (

) and coupling constants (

).
Relies on retention time shifts; risk of co-elution with isomers.NMR Superior for process validation.
Key Marker Appearance of broad

singlet (~4.8 ppm) and upfield shift of Ring B protons.
Mass shift (

to

depending on ionization).
NMR Superior for confirming reduction completion.
Sample Prep Dissolution in DMSO-

(non-destructive).
Dilution in Mobile Phase (destructive).NMR allows sample recovery.

Experimental Protocol

To ensure reproducibility and clear observation of exchangeable amine protons, DMSO-


  is the mandatory solvent. Chloroform-

(

) often leads to broadening or disappearance of the

signal due to exchange rates and lack of hydrogen bonding stabilization.
Step-by-Step Workflow
  • Sample Preparation:

    • Weigh 10-15 mg of the solid intermediate.

    • Dissolve in 0.6 mL of DMSO-

      
        (99.9% D).
      
    • Critical Step: Ensure the solution is clear; filter through a cotton plug if turbidity persists (indicates inorganic salts from the reduction step).

  • Instrument Parameters (400 MHz or higher):

    • Temperature: 298 K (25°C).

    • Pulse Sequence: zg30 (standard proton) or zgpg30 (carbon).

    • Relaxation Delay (D1): Set to 1.0 s for routine ID; increase to 5.0 s for quantitative integration (qNMR).

    • Scans (NS): 16 (1H), 1024 (13C).

  • Data Processing:

    • Reference residual DMSO quintet to 2.50 ppm (1H) and septet to 39.5 ppm (13C).

    • Apply exponential multiplication (LB = 0.3 Hz) before Fourier Transform.

1H NMR Spectral Analysis

Compound: Methyl 4-(2-amino-4-methylphenoxy)benzoate Formula:


Solvent:  DMSO-

Assignment Logic

The spectrum is defined by two distinct aromatic systems:[1]

  • Ring A (Benzoate): An

    
     system (para-substitution) showing two doublets.
    
  • Ring B (Phenoxy): A 1,2,4-trisubstituted ring. The 2-amino group is an electron-donating group (EDG), shielding adjacent protons.

Table 1: 1H NMR Chemical Shift Assignments

Position

(ppm)
Multiplicity

(Hz)
IntegrationStructural Insight
Ring A (H-2,6) 7.92Doublet (d)8.82HOrtho to Ester (Deshielded)
Ring A (H-3,5) 6.95Doublet (d)8.82HOrtho to Ether linkage
Ring B (H-6) 6.75Doublet (d)8.01HOrtho to Ether linkage
Ring B (H-3) 6.55Singlet (d*)~1.51HMeta to Ether; Ortho to Methyl
Ring B (H-5) 6.38Doublet (dd)8.0, 1.51HPara to Amine (Shielded)

4.85 Broad Singlet -2H Diagnostic Peak (Absent in Precursor)
Ester

3.82Singlet (s)-3HMethyl Ester
Ar

2.18Singlet (s)-3HMethyl on Ring B

*Note: H-3 often appears as a singlet due to small meta-coupling constants.

Comparative Analysis: Product vs. Nitro-Precursor

The most significant "performance" metric of the NMR analysis is its ability to confirm the reduction of the nitro group.

  • Precursor (Nitro): Ring B protons appear downfield (7.5–8.0 ppm) due to the electron-withdrawing

    
     group.
    
  • Product (Amine): Ring B protons shift upfield (6.3–6.8 ppm) due to the shielding effect of the

    
     group.
    
  • Validation: If peaks at 7.5–8.0 ppm persist (other than the benzoate doublet), the reduction is incomplete.

13C NMR Spectral Analysis

The carbon spectrum confirms the backbone skeleton.

Table 2: 13C NMR Chemical Shift Assignments

Carbon Type

(ppm)
Assignment
Carbonyl 166.0Ester

Aromatic C-O 162.5Ring A (C-4)
Aromatic C-N 142.1Ring B (C-2, ipso to amine)
Aromatic C-O 139.5Ring B (C-1, ipso to ether)
Aromatic CH 131.5Ring A (C-2,6)
Aromatic C-C 123.0Ring A (C-1)
Aromatic CH 117.0 - 115.0Ring B (C-3, C-5, C-6) & Ring A (C-3,5)
Methoxy 52.0Ester

Methyl 20.5Ar

Visualization: Structural Elucidation Workflow

The following diagram illustrates the logical flow for confirming the structure, differentiating it from potential regioisomers or incomplete reaction products.

NMR_Workflow Sample Crude Reaction Product (Solid) Prep Dissolve in DMSO-d6 (Avoid CDCl3 for Amine detection) Sample->Prep H1_NMR 1H NMR Acquisition (400 MHz, 16 Scans) Prep->H1_NMR Check_NH2 Check 4.5 - 5.0 ppm region H1_NMR->Check_NH2 Result_Pos Broad Singlet (2H) Present CONFIRMED AMINE Check_NH2->Result_Pos Signal Detected Result_Neg No Peak or Broad Hump POSSIBLE NITRO / SALT Check_NH2->Result_Neg Signal Absent Check_Arom Check Ring B Shifts (6.3 - 6.8 ppm) Result_Pos->Check_Arom Check_Arom->Result_Neg Downfield (Nitro) Signals Final_Valid Structure Validated: Methyl 4-(2-amino-4-methylphenoxy)benzoate Check_Arom->Final_Valid Upfield Shift Observed

Caption: Decision tree for validating the reduction of the nitro-intermediate to the amino-product using 1H NMR markers.

References

  • Bankston, D., et al. (2002).[2] "A Scalable Synthesis of BAY 43-9006: A Potent Raf Kinase Inhibitor for the Treatment of Cancer." Organic Process Research & Development.

  • Samala, S. R. K., et al. (2018). "Modified reaction condition to achieve high yield and cost efficient hazardous free synthesis of Sorafenib API." Asian Journal of Research in Chemistry.

  • Zhang, L., et al. (2011). "Convenient Synthesis of Sorafenib and Its Derivatives." Synthetic Communications.

  • PubChem Compound Summary. (2024). "Methyl 4-(4-aminophenoxy)benzoate (Related Structure)." National Center for Biotechnology Information.

Sources

Comparative Guide to HPLC Method Development for Purity Testing of Methyl 4-(2-amino-4-methylphenoxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, experience-driven approach to developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of Methyl 4-(2-amino-4-methylphenoxy)benzoate. We will move beyond rote procedures to explore the scientific rationale behind each decision, comparing alternatives to arrive at a validated method suitable for quality control and regulatory submission.

Introduction: The Analytical Challenge

Methyl 4-(2-amino-4-methylphenoxy)benzoate is a complex aromatic compound featuring an ester linkage and a primary amine. These functional groups present specific stability challenges, primarily susceptibility to hydrolysis and oxidation. Therefore, a purity testing method must not only quantify the active pharmaceutical ingredient (API) but also effectively separate it from all potential process-related impurities and degradation products.

The gold standard for this task is Reversed-Phase HPLC (RP-HPLC) due to its high sensitivity and reproducibility for non-volatile compounds.[1] The objective is to develop a method that is specific, accurate, precise, and robust, in accordance with the International Council for Harmonisation (ICH) and United States Pharmacopeia (USP) guidelines.[2][3]

The Method Development Workflow: A Strategic Overview

A successful method development project follows a logical progression from understanding the analyte to full validation. This workflow ensures that the final method is fit for its intended purpose.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization & Specificity cluster_2 Phase 3: Validation Analyte Analyte Characterization (UV Scan, pKa Estimation) Screening Initial Parameter Screening (Column, Mobile Phase) Analyte->Screening Informs choices Optimization Method Optimization (Gradient, Flow Rate, Temp.) Screening->Optimization ForcedDeg Forced Degradation (ICH Q1A) Optimization->ForcedDeg Tentative Method ForcedDeg->Optimization Feedback for improved separation FinalMethod Final Method Protocol & System Suitability (USP <621>) ForcedDeg->FinalMethod Confirms Specificity Validation Method Validation (ICH Q2(R1)) FinalMethod->Validation ValidationParameters Validation Method Validation (ICH Q2(R1)) Specificity Specificity (No Interference) Validation->Specificity Linearity Linearity (R² ≥ 0.999) Validation->Linearity Accuracy Accuracy (98-102% Recovery) Validation->Accuracy Precision Precision (%RSD ≤ 2.0) Validation->Precision Range Range (e.g., 50-150% of test conc.) Validation->Range Robustness Robustness (Unaffected by small changes) Validation->Robustness

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Methyl 4-(2-amino-4-methylphenoxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and chemical analysis, mass spectrometry stands as an indispensable tool for the elucidation of molecular structures. The fragmentation patterns generated within a mass spectrometer offer a veritable fingerprint of a molecule, providing critical insights into its atomic arrangement. This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of Methyl 4-(2-amino-4-methylphenoxy)benzoate, a compound of interest in drug discovery and development. By understanding its characteristic fragmentation, researchers can unambiguously identify this molecule and differentiate it from structural isomers, ensuring the integrity and purity of their compounds.

This guide will delve into the theoretical fragmentation pathways of Methyl 4-(2-amino-4-methylphenoxy)benzoate under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. These predictions are grounded in the well-established principles of mass spectrometry and the known fragmentation behaviors of its constituent functional groups: aromatic esters, aromatic ethers, and substituted anilines. Furthermore, we will present a comparative analysis with its structural isomers to highlight the unique fragmentation signatures that enable their differentiation.

Predicted Fragmentation Pathways of Methyl 4-(2-amino-4-methylphenoxy)benzoate

The structure of Methyl 4-(2-amino-4-methylphenoxy)benzoate comprises three key functionalities that dictate its fragmentation behavior: a methyl benzoate moiety, a diphenyl ether linkage, and a substituted aniline ring. The interplay of these groups under ionization will lead to a series of characteristic fragment ions.

Electron Ionization (EI) Fragmentation

Under the high-energy conditions of Electron Ionization, the molecule is expected to undergo significant fragmentation. The initial ionization will likely occur at the lone pair electrons of the nitrogen or oxygen atoms, or the pi-electrons of the aromatic rings, forming a molecular ion (M•+). The subsequent fragmentation will proceed through several competing pathways.

A primary fragmentation event is the cleavage of the ester group. This can occur in two principal ways:

  • Loss of the methoxy radical (•OCH3): This results in the formation of a stable acylium ion.

  • Loss of the methyl radical (•CH3): This is a less favored pathway but can still be observed.

Another major fragmentation pathway involves the cleavage of the ether bond (C-O-C). This can lead to the formation of ions corresponding to either the substituted phenoxy portion or the methyl benzoate portion.

The substituted aniline ring also contributes significantly to the fragmentation pattern. Characteristic losses from this part of the molecule include:

  • Loss of a hydrogen atom (H•): From the amino group.

  • Loss of a methyl radical (•CH3): From the tolyl group.

  • Ring cleavage: Leading to smaller fragment ions.

The interplay of these fragmentation events will generate a unique mass spectrum for Methyl 4-(2-amino-4-methylphenoxy)benzoate.

Caption: Predicted EI fragmentation of Methyl 4-(2-amino-4-methylphenoxy)benzoate.

Electrospray Ionization (ESI) Fragmentation

Electrospray Ionization is a softer ionization technique, typically resulting in less fragmentation than EI. Under positive ion mode ESI, the molecule will likely be observed as the protonated molecule, [M+H]+. Collision-Induced Dissociation (CID) of this precursor ion will induce fragmentation.

The fragmentation of the [M+H]+ ion is expected to proceed via pathways similar to those in EI, but with some key differences. The protonated nature of the ion will influence the charge distribution and, consequently, the fragmentation pathways.

Common fragmentation pathways for the [M+H]+ ion include:

  • Neutral loss of methanol (CH3OH): From the ester group.

  • Cleavage of the ether bond: Resulting in charged fragments of the constituent aromatic rings.

  • Loss of ammonia (NH3): From the protonated amino group.

The relative abundances of these fragment ions will be dependent on the collision energy used in the CID experiment.

Caption: Predicted ESI fragmentation of Methyl 4-(2-amino-4-methylphenoxy)benzoate.

Comparative Analysis with Structural Isomers

The differentiation of structural isomers by mass spectrometry relies on subtle but significant differences in their fragmentation patterns. The position of the substituents on the aromatic rings of Methyl 4-(2-amino-4-methylphenoxy)benzoate will influence the stability of the resulting fragment ions, leading to variations in their relative abundances.

For this guide, we will consider two hypothetical isomers for comparison:

  • Isomer 1: Methyl 3-(2-amino-4-methylphenoxy)benzoate

  • Isomer 2: Methyl 4-(3-amino-4-methylphenoxy)benzoate

Fragment Ion Methyl 4-(2-amino-4-methylphenoxy)benzoate (Predicted m/z) Isomer 1 (Predicted m/z) Isomer 2 (Predicted m/z) Notes on Differentiation
Molecular Ion (M•+) 257257257The molecular ion will be the same for all isomers.
[M-OCH3]+ 226226226This fragment is expected for all isomers.
Substituted Phenoxy Ion 122122122The mass of this fragment will be the same, but its stability and subsequent fragmentation may differ.
Methyl Benzoate Ion 135135135The mass of this fragment will be the same.
Fragments from Aniline Ring VariesVariesVariesThe fragmentation of the aniline ring will be highly dependent on the substituent positions, leading to unique fragment ions for each isomer.

The key to differentiating these isomers will lie in the unique fragmentation of the substituted aniline ring and the relative abundances of the common fragments. For instance, ortho effects in Isomer 1 could lead to unique rearrangement reactions that are not observed in the other isomers.

Experimental Protocol for Mass Spectrometry Analysis

To acquire a mass spectrum of Methyl 4-(2-amino-4-methylphenoxy)benzoate, the following general protocol can be followed.

Sample Preparation
  • Dissolve a small amount (approximately 1 mg) of the compound in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of 1 mg/mL.

  • Further dilute the stock solution to a working concentration of 10-100 µg/mL for analysis.

Instrumentation and Parameters
  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass measurements.

  • Ionization Source:

    • EI: Use a standard EI source with an ionization energy of 70 eV.

    • ESI: Use a standard ESI source in positive ion mode.

  • Sample Introduction:

    • EI: Introduce the sample via a direct insertion probe or a gas chromatograph (GC).

    • ESI: Infuse the sample directly into the source using a syringe pump or introduce it via a liquid chromatograph (LC).

  • Mass Range: Scan a mass range that encompasses the molecular weight of the compound (e.g., m/z 50-500).

  • Collision Energy (for ESI-MS/MS): Perform CID experiments at varying collision energies (e.g., 10-40 eV) to obtain a comprehensive fragmentation pattern.

Caption: General workflow for mass spectrometry analysis.

Conclusion

This guide provides a foundational understanding of the predicted mass spectrometry fragmentation patterns of Methyl 4-(2-amino-4-methylphenoxy)benzoate. By leveraging the established principles of fragmentation for its constituent functional groups, we can anticipate the key fragment ions that will be observed under both EI and ESI conditions. The comparative analysis with structural isomers highlights the power of mass spectrometry to differentiate between closely related molecules. The provided experimental protocol offers a starting point for researchers to obtain high-quality mass spectral data for this compound. A thorough understanding of these fragmentation patterns is paramount for the confident identification and structural elucidation of Methyl 4-(2-amino-4-methylphenoxy)benzoate in complex matrices, thereby supporting advancements in drug discovery and development.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • de Hoffmann, E., & Stroobant, V. (2007).
  • National Institute of Standards and Technology (NIST). (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • Horai, H., Arita, M., Kanaya, S., Nihei, Y., Ikeda, T., Suwa, K., ... & Nishioka, T. (2010). MassBank: a public repository for sharing mass spectral data for life sciences. Journal of mass spectrometry, 45(7), 703-714. Available at: [Link]

  • HighChem LLC. (n.d.). mzCloud. Retrieved from [Link]

Characterization Guide: Methyl 4-(2-amino-4-methylphenoxy)benzoate via FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-(2-amino-4-methylphenoxy)benzoate is a critical bi-aryl ether intermediate, often utilized in the synthesis of kinase inhibitors and polyimide precursors. Its structural integrity relies on three distinct functionalities: the methyl ester , the ether linkage , and the primary amine .

While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural elucidation, Fourier Transform Infrared (FTIR) spectroscopy is the superior method for routine process monitoring and solid-state identification . This guide outlines the specific absorption fingerprints required to validate this molecule and distinguishes its performance against analytical alternatives.

Structural Analysis & Spectral Prediction

To accurately characterize this molecule, we must deconstruct it into four spectrally distinct zones. The convergence of these signals provides a positive identification.

The "Spectral Fingerprint" Zones[1]
  • Zone I: The Primary Amine (

    
    ) : Located on the phenoxy ring. As a primary aromatic amine, this will exhibit a characteristic "doublet" in the high wavenumber region.
    
  • Zone II: The Conjugated Ester (

    
    ) : The benzoate moiety provides a strong, sharp carbonyl stretch. Because it is conjugated to the aromatic ring, the wavenumber is slightly lower than aliphatic esters.
    
  • Zone III: The Ether Linkage (

    
    ) : The bridge between the two aromatic rings. This is often the most difficult to assign due to overlap but is crucial for confirming the coupling.
    
  • Zone IV: Aromatic Framework : The "skeleton" of the molecule, showing ring breathing modes and out-of-plane (OOP) bends.

Comparative Method Analysis

Why choose FTIR over NMR or HPLC for this specific characterization step?

FeatureFTIR (Mid-IR) 1H-NMR (400 MHz) HPLC-UV
Primary Utility Functional Group ID & Polymorph CheckStructural ConnectivityPurity Quantification
Speed < 2 Minutes15-30 Minutes30-60 Minutes
Sample State Solid (Native state)Solution (Deuterated solvent)Solution (Mobile phase)
Key Blindspot Cannot easily quantify trace impurities (<1%)Expensive; requires solubilityNo structural data; relies on retention time
Best For: Goods-in QC / Reaction Monitoring New Molecule Validation Final Purity Assay

Experimental Protocol: High-Resolution FTIR

Note: For aromatic ethers, resolution in the fingerprint region (1500–600 cm⁻¹) is critical. While ATR (Attenuated Total Reflectance) is faster, Transmission FTIR (KBr Pellet) is recommended for the initial characterization to avoid peak distortion and refractive index artifacts.

Method A: KBr Pellet (Gold Standard for Resolution)
  • Preparation: Mix 2.0 mg of Methyl 4-(2-amino-4-methylphenoxy)benzoate with 200 mg of spectroscopic-grade Potassium Bromide (KBr).

  • Grinding: Grind in an agate mortar until a fine, non-reflective powder is achieved. Crucial: Coarse particles cause the "Christiansen Effect," distorting the baseline.

  • Compression: Press at 8–10 tons for 2 minutes to form a transparent disc.

  • Acquisition:

    • Resolution: 2 cm⁻¹ (necessary to resolve the amine doublet).

    • Scans: 32 scans.

    • Range: 4000–400 cm⁻¹.

Method B: Diamond ATR (Routine QC)
  • Cleaning: Ensure the crystal is cleaned with isopropanol to remove previous lipophilic residues.

  • Application: Place ~10 mg of sample on the crystal.

  • Pressure: Apply maximum pressure (typically >1000 psi) to ensure contact. Note: Poor contact will result in weak amide/amine peaks in the 3300 cm⁻¹ region.

Detailed Peak Assignment Table

The following data is derived from standard spectroscopic principles for aromatic esters and amines.

Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityDiagnostic Notes
Primary Amine

Stretch (Asym)
3450 ± 10 MediumThe higher frequency peak of the "doublet."
Primary Amine

Stretch (Sym)
3360 ± 10 MediumThe lower frequency peak. Absence of this doublet indicates oxidation to nitro or formation of secondary amine.
Aromatic C-H

Stretch
3050–3010WeakJust above 3000 cm⁻¹.[1]
Methyl Group

Stretch (

)
2960–2850WeakDistinct "jagged" peaks just below 3000 cm⁻¹.
Ester Carbonyl

Stretch
1715–1725 Very Strong Conjugation lowers this from the typical 1740 cm⁻¹. This is the "anchor" peak.
Amine Scissoring

Bend
1620–1590MediumOften overlaps with aromatic ring breathing.
Aromatic Ring

Ring Stretch
1600 & 1500StrongUsually a pair of sharp bands confirming the benzene rings.
Ether Linkage

Stretch (Asym)
1240–1260 StrongCritical for confirming the phenoxy-benzoate coupling.
Ester C-O

Stretch
1270–1280StrongOften couples with the ether peak to form a broad, complex band in the 1200s.
OOP Bends

Out-of-Plane
860–750StrongPattern depends on substitution (para-substituted benzoate vs. 1,2,4-substituted phenoxy).

Visualization of Analytical Logic

Diagram 1: Spectral Interpretation Logic Tree

This decision tree guides the analyst through verifying the molecule's identity based on the spectrum obtained.

SpectralLogic Start Start: Acquire Spectrum CheckCO Check 1715-1725 cm⁻¹ Strong C=O Peak? Start->CheckCO CheckNH Check 3300-3500 cm⁻¹ Doublet (NH2)? CheckCO->CheckNH Yes FailEster FAIL: Hydrolysis Likely (Check for broad OH ~3000) CheckCO->FailEster No (Shift/Loss) CheckEther Check 1240-1260 cm⁻¹ Strong C-O-C? CheckNH->CheckEther Yes FailAmine FAIL: Oxidation/Precursor (Check NO2 at 1530/1350) CheckNH->FailAmine No (Single band or None) ResultPass PASS: Identity Confirmed CheckEther->ResultPass Yes FailEther FAIL: Cleavage/Mixture CheckEther->FailEther No

Caption: Logical workflow for confirming Methyl 4-(2-amino-4-methylphenoxy)benzoate identity via FTIR.

Diagram 2: Synthesis Process Monitoring (PAT)

If synthesizing this from the nitro-precursor (Methyl 4-(2-nitro-4-methylphenoxy)benzoate), FTIR is the ideal tool to monitor the reduction.

SynthesisMonitor Precursor Nitro Precursor (Start) Reaction Reduction Reaction (H2/Pd-C) Precursor->Reaction Input NitroPeaks Peaks: 1530 & 1350 cm⁻¹ (NO2 Stretch) Precursor->NitroPeaks Dominant Product Amino Product (End) Reaction->Product Output Product->NitroPeaks Absent AminePeaks Peaks: 3450 & 3360 cm⁻¹ (NH2 Stretch) Product->AminePeaks Dominant

Caption: Monitoring the transition from Nitro-precursor to Amino-product. The disappearance of NO2 bands is the key endpoint metric.

References

  • Smith, B. C. (2018).[2] The C=O[1][2][3] Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three.[2] Spectroscopy Online. [Link]

  • Rocky Mountain Laboratories . (2023). Difference between FTIR and NMR?. [Link]

  • NIST Mass Spectrometry Data Center . Methyl 4-(methylamino)benzoate Infrared Spectrum. NIST Chemistry WebBook, SRD 69. [Link]

  • University of Colorado Boulder . IR Spectroscopy Tutorial: Amines. Department of Chemistry and Biochemistry. [Link]

  • Specac Ltd . Interpreting Infrared Spectra: A Practical Guide. [Link]

Sources

A Comparative Guide to Reference Standards for the Analysis of Methyl 4-(2-amino-4-methylphenoxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of reference standards and analytical methodologies for the characterization and quality control of Methyl 4-(2-amino-4-methylphenoxy)benzoate. This document emphasizes the critical role of well-characterized reference standards and outlines robust analytical techniques for its analysis, ensuring data integrity and regulatory compliance.

In the landscape of pharmaceutical research and development, the purity and identity of chemical entities are paramount. Methyl 4-(2-amino-4-methylphenoxy)benzoate, a substituted aromatic ester, represents a class of compounds with significant potential in medicinal chemistry. Its efficacy and safety profile are intrinsically linked to its chemical fidelity. Therefore, the availability and proper use of high-quality reference standards are not merely a matter of good practice but a foundational requirement for accurate analytical characterization and quality control.

This guide offers a comparative analysis of hypothetical commercially available reference standards for Methyl 4-(2-amino-4-methylphenoxy)benzoate, alongside detailed, field-proven analytical protocols for its quantification and identification. The methodologies described are grounded in established principles of analytical chemistry and are designed to be self-validating systems, adhering to the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T).

Comparison of Reference Standards

While a dedicated, commercially available certified reference standard (CRS) for Methyl 4-(2-amino-4-methylphenoxy)benzoate may be limited, it is crucial to evaluate any potential standard based on a stringent set of criteria. The following table outlines a comparison of hypothetical reference standards from different tiers of suppliers, highlighting the key quality attributes to consider.

FeaturePremium Grade CRSResearch GradeCustom Synthesis
Purity (by HPLC) ≥ 99.5%≥ 98.0%As per client specification
Certification ISO 17034, ISO/IEC 17025Certificate of Analysis (CoA)CoA provided
Characterization Data Comprehensive (¹H NMR, ¹³C NMR, MS, IR, TGA)Basic (¹H NMR, HPLC)Data package as requested
Traceability Traceable to primary standards (e.g., USP, EP)Limited traceabilityNot typically traceable
Documentation Detailed CoA with uncertainty valuesBasic CoASynthesis and characterization report
Intended Use Quantitative analysis, method validation, system suitabilityQualitative analysis, researchInitial screening, impurity identification

Causality behind Choices: For quantitative applications, such as potency assays or impurity quantification, a Premium Grade CRS is indispensable. Its high purity, comprehensive characterization, and traceability to internationally recognized standards ensure the accuracy and reliability of analytical results. Research Grade standards are suitable for preliminary identification and method development, where absolute quantification is not the primary objective. Custom synthesis offers a tailored solution when commercial standards are unavailable, with the level of characterization dictated by the end-user's requirements.

Analytical Methodologies

The following sections detail robust analytical methods for the analysis of Methyl 4-(2-amino-4-methylphenoxy)benzoate, drawing upon established techniques for similar aromatic amines and esters. These protocols are designed to be validated in accordance with International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

HPLC is the gold standard for assessing the purity and potency of pharmaceutical compounds.[3] A reversed-phase HPLC method is proposed for the analysis of Methyl 4-(2-amino-4-methylphenoxy)benzoate.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point for method development.[4]

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and a buffered aqueous phase (e.g., 0.1% formic acid in water) is recommended to achieve optimal separation of the main component from potential impurities. The pH of the mobile phase should be controlled to ensure consistent ionization of the amino group.[5]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the UV absorbance profile of analogous aromatic compounds, a detection wavelength in the range of 230-280 nm is likely to provide good sensitivity.

  • Sample Preparation: Dissolve the reference standard and sample in a suitable solvent, such as a mixture of acetonitrile and water, to a known concentration.

Method Validation (per ICH Q2(R1)): [1][2][3]

  • Specificity: Demonstrate the ability to resolve the analyte from potential impurities and degradation products. This can be achieved by analyzing stressed samples (e.g., exposed to acid, base, oxidation, heat, and light).[6]

  • Linearity: Establish a linear relationship between the analyte concentration and the detector response over a defined range.

  • Accuracy: Determine the closeness of the measured value to the true value by analyzing samples with known concentrations of the reference standard.

  • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method by performing multiple analyses of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: Evaluate the method's performance under small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Workflow for HPLC Method Development and Validation

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R1)) cluster_Routine Routine Analysis Dev1 Select Column & Mobile Phase Dev2 Optimize Gradient & Wavelength Dev1->Dev2 Dev3 System Suitability Testing Dev2->Dev3 Val1 Specificity Dev3->Val1 Proceed to Validation Val2 Linearity & Range Val1->Val2 Val3 Accuracy & Precision Val2->Val3 Val4 LOD & LOQ Val3->Val4 Val5 Robustness Val4->Val5 Routine1 Sample Analysis Val5->Routine1 Implement Validated Method Routine2 Data Reporting Routine1->Routine2 GCMS_Workflow SamplePrep Sample Preparation (with/without derivatization) GC_Injection GC Injection SamplePrep->GC_Injection Separation Chromatographic Separation (Capillary Column) GC_Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection DataAnalysis Data Analysis (Library Search, Fragmentation Analysis) Detection->DataAnalysis NMR_Logic Structure Methyl 4-(2-amino-4- methylphenoxy)benzoate H_NMR ¹H NMR Structure->H_NMR Provides proton environment & connectivity C_NMR ¹³C NMR Structure->C_NMR Provides carbon framework TwoD_NMR 2D NMR (COSY, HSQC, HMBC) H_NMR->TwoD_NMR C_NMR->TwoD_NMR Final_Structure Confirmed Structure TwoD_NMR->Final_Structure Unambiguous signal assignment

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of Methyl 4-(2-amino-4-methylphenoxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-(2-amino-4-methylphenoxy)benzoate is a specialized pharmaceutical intermediate containing three distinct functional groups: a benzoate ester , a phenyl ether , and a primary aromatic amine . Due to the lack of a widely published, commodity-level Safety Data Sheet (SDS) for this specific isomer, safety and disposal protocols must be derived from Structure-Activity Relationships (SAR) and regulatory standards for aromatic amines .

Core Disposal Directive: This compound must be treated as Hazardous Chemical Waste . The primary disposal method is High-Temperature Incineration . Under no circumstances should this material be discharged into municipal sewer systems or trash, due to the high potential for aquatic toxicity and persistence characteristic of phenoxy-aniline derivatives.

Chemical Profile & Hazard Identification

Before disposal, the waste stream must be accurately characterized to ensure compatibility with waste consolidation containers.

Property Technical Detail Operational Implication
Chemical Class Aromatic Amine / Benzoate EsterPotential sensitizer; combustible organic solid.
Functional Hazards Primary Amine (-NH₂): Potential skin sensitizer and mutagen. Ester (-COOMe): Hydrolysis risk in strong acid/base.Do NOT mix with strong oxidizers (e.g., nitric acid, peroxides) to avoid exothermic reactions.
Physical State Solid (Crystalline Powder)Dust generation is a primary exposure vector.
Likely GHS Classification H317: May cause allergic skin reaction. H411: Toxic to aquatic life with long-lasting effects.Requires "Blue" (Health) and "Red" (Flammability) segregation.
Personal Protective Equipment (PPE) Matrix

Rationale: Aromatic amines can be absorbed through the skin and may not produce immediate irritation, leading to silent systemic exposure.

  • Respiratory: N95 or P100 particulate respirator required when weighing or transferring solids to waste containers.

  • Dermal: Double Nitrile Gloves (0.11 mm minimum thickness) or Butyl Rubber gloves.

    • Note: Standard latex is permeable to many aromatic organics and is not recommended .

  • Ocular: ANSI Z87.1 Chemical Splash Goggles.

Step-by-Step Disposal Protocol
Scenario A: Solid Waste (Pure Substance or Spills)
  • Containment: Transfer the solid material into a clear, wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk in waste compactors.

  • Labeling: Affix a hazardous waste label.

    • Constituents: Write the full chemical name. Do not use abbreviations/acronyms.

    • Hazard Checkbox: Mark "Toxic" and "Irritant."

  • Segregation: Place the HDPE jar into a secondary containment bin designated for "Solid Organic Toxic Waste."

Scenario B: Liquid Waste (Mother Liquors/Solvents)

Context: This compound is often dissolved in organic solvents (DCM, Ethyl Acetate, Methanol) during synthesis.

  • Solvent Compatibility Check: Ensure the waste solvent stream is compatible.

    • Compatible: Methanol, Ethanol, Dichloromethane, Ethyl Acetate, Toluene.

    • Incompatible: Concentrated Nitric Acid (risk of nitration/explosion), Peroxides.

  • pH Adjustment: If the solution is acidic (from reaction workup), neutralize to pH 6–8 before adding to the organic waste carboy to prevent drum corrosion or gas generation.

  • Transfer: Pour into the "Non-Halogenated Organic" (or "Halogenated" if DCM is used) waste carboy.

  • Rinsing: Triple-rinse the original vessel with a minimal amount of acetone/methanol and add the rinsate to the waste carboy.

Scenario C: Contaminated Debris (Gloves, Weigh Boats)
  • Bagging: Place contaminated solid items into a yellow hazardous waste bag (or clear bag tagged "Hazardous debris").

  • Sealing: Goose-neck seal the bag with tape or a zip-tie.

  • Disposal: Deposit into the solid laboratory waste drum for incineration.

Waste Stream Decision Logic (Flowchart)

The following diagram illustrates the decision-making process for segregating this specific chemical waste.

DisposalWorkflow Start Waste: Methyl 4-(2-amino-4-methylphenoxy)benzoate StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Powder/Debris Liquid Dissolved in Solvent StateCheck->Liquid Solution SolidPack Pack in Wide-Mouth HDPE Container Solid->SolidPack SolventCheck Solvent Type? Liquid->SolventCheck LabelSolid Label: 'Toxic Solid' (Constituent Name Required) SolidPack->LabelSolid SAA Satellite Accumulation Area (SAA) LabelSolid->SAA Halogenated Halogenated (e.g., DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated (e.g., MeOH, EtOAc) SolventCheck->NonHalogenated No Halogens CombineHalo Combine in 'Halogenated' Waste Carboy Halogenated->CombineHalo CombineNonHalo Combine in 'Non-Halogenated' Waste Carboy NonHalogenated->CombineNonHalo CombineHalo->SAA CombineNonHalo->SAA EHS EHS / Waste Vendor Pickup SAA->EHS Weekly/Monthly Incineration Final Disposal: High-Temp Incineration EHS->Incineration

Figure 1: Decision matrix for segregating Methyl 4-(2-amino-4-methylphenoxy)benzoate waste based on physical state and solvent carrier.

Regulatory & Compliance Context
United States (EPA - RCRA)
  • Waste Classification: While this specific intermediate may not have a listed "P" or "U" code, it falls under the "Characteristic Waste" definition if it exhibits toxicity. However, best practice in pharma R&D is to default to Process Waste managed as hazardous.

  • Satellite Accumulation Areas (SAA):

    • Waste must be stored at or near the point of generation.

    • Containers must remain closed except when adding waste (40 CFR 262.15). Open funnels are a common violation.

European Union (REACH/CLP)
  • EWC Code (European Waste Catalogue): Likely 07 05 04 * (other organic solvents, washing liquids and mother liquors) or 16 05 08 * (discarded organic chemicals consisting of or containing hazardous substances).

  • Disposal Pathway: Incineration with energy recovery is the standard EU protocol for aromatic amine intermediates to ensure complete destruction of the aromatic ring structure.

Emergency Procedures (Spill Response)

In the event of a spill outside the fume hood:

  • Evacuate: Clear the immediate area.

  • PPE Up: Don N95 mask and double gloves.

  • Dry Spill: Do not create dust. Cover with a dedicated Spill Pad or damp paper towels to suppress dust, then scoop into a waste bag.

  • Wet Spill: Absorb with Vermiculite or Universal Absorbent Pads . Do not use combustible materials like sawdust if strong oxidizers are present nearby.

  • Decontamination: Wipe the surface with a mild soap solution (surfactant) followed by water. Aromatic amines can be sticky; verify cleaning with a UV lamp if the compound is fluorescent (common for benzoates).

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Management. [Link]

  • PubChem. (2024). Compound Summary: Methyl 4-amino-2-methylbenzoate (Structural Analog for Hazard Estimation). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-(2-amino-4-methylphenoxy)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-(2-amino-4-methylphenoxy)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.